3-(4-Nitrophenyl)-3-oxopropanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-nitrophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPCBNFJFSXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343678 | |
| Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-43-5 | |
| Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrobenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Nitrophenyl)-3-oxopropanenitrile (CAS 3383-43-5): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)-3-oxopropanenitrile (also known as 4-nitrobenzoylacetonitrile), CAS number 3383-43-5. This document delves into the core chemical and physical properties of this versatile compound, detailed spectroscopic characterization, and robust synthesis protocols. Furthermore, it explores its chemical reactivity and its significant role as a synthetic intermediate in the development of heterocyclic compounds and potentially novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: A Versatile Building Block
This compound is a polyfunctional molecule that serves as a pivotal building block in organic synthesis.[1][2][3][4] Its structure, incorporating a 4-nitrophenyl ring, a ketone, and a nitrile group, imparts a unique reactivity profile that is highly attractive for the construction of complex molecular architectures, particularly heterocyclic systems. The strong electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the adjacent carbonyl and the methylene protons, making it a valuable precursor for a variety of chemical transformations. This guide will explore the fundamental properties, synthesis, and synthetic applications of this important intermediate.
Physicochemical and Spectroscopic Properties
General Properties
This compound is a yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3383-43-5 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 135 °C | [5] |
| Boiling Point (Predicted) | 387.1 ± 22.0 °C | [5] |
| Density (Predicted) | 1.332 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 6.38 ± 0.10 | [5] |
| InChI | InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | [1] |
| SMILES | C1=CC(=CC=C1C(=O)CC#N)--INVALID-LINK--[O-] | [1] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provides a reference for its characterization.[6][7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A publication reports the following ¹H NMR data for this compound in CDCl₃: δ 8.40 (d, J = 8.8 Hz, 2H), 8.11 (d, J = 8.8 Hz, 2H), 4.22 (s, 2H).[1] The two doublets are characteristic of the para-substituted aromatic protons, while the singlet corresponds to the active methylene protons.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[6] For the nitrile group (C≡N), a sharp peak is anticipated around 2250 cm⁻¹. The carbonyl group (C=O) should exhibit a strong absorption band in the region of 1680-1700 cm⁻¹. The nitro group (NO₂) will typically show two strong bands around 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be present.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern. Predicted collision cross-section data for various adducts are available, which is useful for mass spectrometry analysis.[1]
-
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of an activated 4-nitrobenzoyl derivative with a cyanide source.
Synthesis from an N-Acylcarbamate Precursor
A documented procedure involves the reaction of tert-butyl (4-nitrobenzoyl)(phenyl)carbamate with acetonitrile in the presence of a strong base like Lithium Hexamethyldisilazide (LiHMDS).[1]
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, charge N-phenyl-N-tosylbenzamide (or a similar activated precursor like tert-butyl (4-nitrobenzoyl)(phenyl)carbamate) (1.0 mmol), acetonitrile (2.0 mmol), and toluene (30 mL).[1]
-
Addition of Base: Under an argon atmosphere, slowly add LiHMDS (1 M in THF, 3.0 mmol) to the solution.[1]
-
Reaction: Stir the resulting solution at room temperature for 15 hours.[1]
-
Work-up: Concentrate the reaction solution by evaporation. Quench the reaction with a saturated aqueous solution of NH₄Cl (40 mL) and dilute with ethyl acetate (100 mL).[1]
-
Extraction: Wash the organic layer with brine (3 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under vacuum.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 12:1) as the eluent to yield the pure product as a yellow solid.[1]
This method has been reported to provide a yield of approximately 69%.[1]
Chemical Reactivity and Synthetic Applications
The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of various heterocyclic compounds.[1]
Reactivity Profile
-
Active Methylene Group: The methylene protons are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions.
-
Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol or nucleophilic addition.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles.
-
Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of aniline derivatives.
Key Synthetic Applications
4.2.1. Synthesis of Polysubstituted 2-Aminothiophenes via Gewald Reaction
A prominent application of this compound and its analogs is in the Gewald reaction, a one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][8][9][10] This reaction typically involves the condensation of a ketone (or in this case, the β-ketonitrile acts as the carbonyl component), an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[8]
Diagram 2: Gewald Reaction for 2-Aminothiophene Synthesis
Caption: The Gewald reaction utilizing this compound.
The resulting 2-aminothiophene scaffolds are of significant interest in medicinal chemistry as they are key intermediates in the development of kinase inhibitors and other therapeutic agents.[8]
4.2.2. Precursor for Other Heterocycles
The reactivity of this compound also allows for its use in the synthesis of other important heterocyclic systems such as pyridines, pyrimidines, and pyrazoles through condensation and cyclization reactions.[11]
Potential in Drug Discovery and Development
While specific biological activity studies on this compound are not extensively reported, its role as a precursor to pharmacologically active molecules is significant. Nitro-containing compounds, in general, exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][12][13]
Derivatives of benzoylacetonitrile have been investigated for their neuro-immunomodulatory activity, showing potential in attenuating inflammatory responses in models of multiple sclerosis.[14] Furthermore, various halo-nitro compounds and other nitrophenyl derivatives have been screened for antimicrobial activity against a range of bacteria and fungi.[11][15][16]
A closely related compound, 1-(4-nitrophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one, is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant drug.[15] This highlights the potential of nitrophenyl-containing building blocks in the development of modern pharmaceuticals. The synthesis of Apixaban analogues often involves intermediates derived from precursors similar to this compound.[1][9][10]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[5]
Conclusion
This compound is a valuable and versatile synthetic intermediate with a rich chemical profile. Its readily accessible functional groups provide a gateway to a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its synthetic utility. For researchers in drug discovery and organic synthesis, this compound represents a powerful tool for the construction of novel molecular entities with potential therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. frontiersin.org [frontiersin.org]
- 4. 1clickchemistry.com [1clickchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Evaluation of Novel C14-C3’BzN–Linked Macrocyclic Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-(4-Nitrophenyl)-3-oxopropanenitrile
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(4-Nitrophenyl)-3-oxopropanenitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physical and chemical properties of this compound. The information presented herein is synthesized from established chemical principles and available data to provide a practical and in-depth understanding of this versatile synthetic intermediate.
Compound Identification and Molecular Structure
This compound, also known by its synonyms 2-cyano-4'-nitroacetophenone or 4-nitrobenzoylacetonitrile, is a polyfunctional organic compound.[1] Its structure is characterized by a 4-nitrophenyl group attached to a three-carbon chain containing both a ketone and a nitrile functional group.[2] This unique combination of functionalities makes it a highly reactive and valuable building block in synthetic chemistry.[2]
The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the reactivity of the adjacent ketone. Concurrently, the α-carbon, situated between the ketone and nitrile groups, possesses acidic protons, making it a key site for nucleophilic reactions.
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 3383-43-5[1][2] |
| Molecular Formula | C₉H₆N₂O₃[2] |
| Molecular Weight | 190.16 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | 2-cyano-4'-nitroacetophenone, 4-Nitrobenzoylacetonitrile[1] |
| InChI | InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2[2] |
| SMILES | C1=CC(=CC=C1C(=O)CC#N)--INVALID-LINK--[O-][2] |
Physical and Chemical Properties
The compound is typically a yellow solid, a characteristic often associated with nitro-aromatic compounds.[2] Its physical state and solubility are critical considerations for its handling, storage, and use in reactions.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellow Solid | [2] |
| Melting Point | 135 °C | [3] |
| Boiling Point | 387.1 ± 22.0 °C (Predicted) | [3] |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 6.38 ± 0.10 (Predicted) | [3] |
Solubility Profile
While specific quantitative solubility data is not widely published, the polarity of the functional groups (nitro, ketone, nitrile) suggests good solubility in polar aprotic solvents. Based on the behavior of similar compounds like nitrophenols, it is expected to be soluble in solvents such as acetone, acetonitrile, and ethyl acetate.[4][5] It is likely sparingly soluble in less polar solvents like toluene and has poor solubility in non-polar solvents like hexane and water.
Synthesis and Reactivity
The primary utility of this compound lies in its role as a synthetic intermediate for more complex molecules, particularly heterocycles and potential pharmaceutical agents.[2]
General Synthesis Route: Knoevenagel Condensation
A common and efficient method for synthesizing compounds of this class is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (in this case, 4-nitrobenzaldehyde) with a compound containing an active methylene group (like malononitrile). However, for this compound, a more direct route involves the reaction between an ester, such as ethyl 4-nitrobenzoate, and acetonitrile in the presence of a strong base.
Below is a representative, step-by-step protocol for this type of synthesis. Note: This is a generalized procedure and should be adapted and optimized under appropriate laboratory conditions.
Experimental Protocol: Synthesis via Acetonitrile Coupling
Objective: To synthesize this compound from ethyl 4-nitrobenzoate and acetonitrile.
Materials:
-
Ethyl 4-nitrobenzoate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous THF.
-
Addition of Reagents: Cool the mixture in an ice bath. A solution of ethyl 4-nitrobenzoate (1 equivalent) and anhydrous acetonitrile (2-3 equivalents) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The rationale for slow, cooled addition is to control the exothermic nature of the condensation reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3). This step protonates the enolate intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash removes any unreacted acidic starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The molecule's reactivity is dominated by its three functional groups:
-
Ketone: Can undergo standard ketone reactions such as reduction to a secondary alcohol or reductive amination.
-
Nitrile: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
-
Active Methylene Group: The protons on the carbon between the carbonyl and nitrile groups are acidic and can be readily removed by a base to form a stable carbanion. This nucleophile can then participate in various C-C bond-forming reactions.
-
Nitro Group: Can be reduced to an amine, providing a route to 4-aminophenyl derivatives which are common pharmacophores.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions.
-
Aromatic Region (δ 7.5-8.5 ppm): The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets due to the strong para-substitution. The protons ortho to the electron-withdrawing nitro group are expected to be downfield (δ ~8.2-8.4 ppm), while the protons ortho to the acyl group will be slightly upfield (δ ~7.8-8.0 ppm).
-
Aliphatic Region (δ ~4.0-4.5 ppm): The two protons of the methylene group (-CH₂-) are expected to appear as a singlet. Its position is downfield due to the deshielding effects of the adjacent carbonyl and nitrile groups.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.
-
Carbonyl Carbon (δ ~185-195 ppm): The ketone carbonyl carbon is expected to be significantly downfield.
-
Aromatic Carbons (δ ~120-155 ppm): Four signals are expected for the aromatic ring. The carbon bearing the nitro group (ipso-carbon) will be downfield (δ ~150 ppm), as will the carbon attached to the carbonyl group. The other two aromatic carbons will appear in the typical aromatic region.
-
Nitrile Carbon (δ ~115-120 ppm): The nitrile carbon signal is typically found in this region.
-
Methylene Carbon (δ ~30-40 ppm): The CH₂ carbon signal will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint for the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Nitrile (C≡N) Stretch | ~2225 | Strong, sharp absorption[2] |
| Ketone (C=O) Stretch | ~1700 | Strong absorption |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands |
| Nitro (NO₂) Asymmetric Stretch | ~1520 | Strong absorption |
| Nitro (NO₂) Symmetric Stretch | ~1350 | Strong absorption |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 190. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂) to give a fragment at m/z = 144, and cleavage at the acyl-C bond to produce the 4-nitrophenylacylium ion at m/z = 150.
Safety and Handling
As with any chemical, proper safety protocols must be followed. Available safety data indicates that this compound should be handled with care.
-
Hazards: The compound may cause respiratory irritation. It is considered harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
Applications in Research and Development
The strategic placement of reactive functional groups makes this compound a valuable precursor in medicinal chemistry and materials science.[2] Its ability to participate in cyclization and condensation reactions makes it a key starting material for the synthesis of a wide range of nitrogen- and oxygen-containing heterocyclic compounds, such as pyridines and pyrimidines, which are prevalent scaffolds in many biologically active molecules.[8]
Caption: Synthetic utility of this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Spectroscopic Analysis of 3-(4-Nitrophenyl)-3-oxopropanenitrile: A Guide for Researchers
Introduction
3-(4-Nitrophenyl)-3-oxopropanenitrile, also known as 4-Nitrobenzoylacetonitrile (CAS No. 3383-43-5), is a key organic intermediate possessing a unique trifecta of functional groups: an aromatic nitro group, a ketone, and a nitrile.[1][2] This molecular architecture makes it a versatile precursor in the synthesis of various heterocyclic compounds and pharmaceutically active molecules.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring purity, verifying identity, and understanding its reactivity in subsequent synthetic steps.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, providing field-proven insights for researchers in chemical synthesis and drug development.
-
Molecular Formula: C₉H₆N₂O₃
-
Molecular Weight: 190.16 g/mol
-
Appearance: Typically a yellow solid[1]
Below is the chemical structure of this compound, illustrating the key functional groups that dictate its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For β-ketonitriles like our target compound, a crucial consideration is the potential for keto-enol tautomerism. In solution, the compound can exist as an equilibrium between the keto form (shown above) and its enol tautomer. The choice of NMR solvent can significantly influence this equilibrium. Protic solvents may facilitate proton exchange, while aprotic solvents like DMSO-d₆ can stabilize the enol form through hydrogen bonding, leading to the appearance of distinct signals for both tautomers.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the para-substituted aromatic ring, a characteristic AA'BB' system is expected, which often simplifies to two distinct doublets if the substituent effects are strong.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form) Predicted in CDCl₃ at 400 MHz. Data is inferred from analysis of analogous compounds like p-nitrophenylacetonitrile and benzoylacetonitrile.[3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.40 | Doublet (d) | 2H | Ar-H (ortho to NO₂) | Protons are deshielded by the strong electron-withdrawing nitro group and the adjacent carbonyl group. |
| ~ 8.15 | Doublet (d) | 2H | Ar-H (meta to NO₂) | Protons are less deshielded than their ortho counterparts but still downfield due to the nitro group's influence. |
| ~ 4.10 | Singlet (s) | 2H | -CH₂- (Methylene) | The methylene protons are adjacent to two powerful electron-withdrawing groups (carbonyl and nitrile), shifting them significantly downfield. |
Field Insight: The singlet for the methylene protons (-CH₂-) is a key diagnostic signal. Its integration value of 2H and its downfield position confirm the core structure. In the presence of the enol tautomer, this singlet's intensity would decrease, and a new singlet for the enol vinyl proton (=CH-) would appear further downfield (~5.5-6.5 ppm), along with a broad singlet for the enol hydroxyl proton (-OH).
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ¹³C, C-C coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted in CDCl₃ at 100 MHz. Data is inferred from analysis of analogous compounds.[5][6][7]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 188.0 | C=O (Ketone) | The carbonyl carbon is highly deshielded, appearing far downfield as is characteristic for ketones. |
| ~ 151.0 | Ar-C (C-NO₂) | Quaternary carbon attached to the nitro group is strongly deshielded. |
| ~ 141.0 | Ar-C (C-C=O) | The ipso-carbon attached to the carbonyl group. |
| ~ 130.0 | Ar-CH (ortho to NO₂) | Aromatic CH carbons adjacent to the electron-withdrawing nitro group. |
| ~ 124.0 | Ar-CH (meta to NO₂) | Aromatic CH carbons further from the nitro group. |
| ~ 116.0 | C≡N (Nitrile) | The nitrile carbon appears in the characteristic region for sp-hybridized carbons. |
| ~ 30.0 | -CH₂- (Methylene) | The methylene carbon is shifted downfield due to the adjacent electron-withdrawing carbonyl and nitrile. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a ¹H spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C spectrum with 1024-4096 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of this compound is dominated by strong, characteristic absorptions from its three primary functional groups.
Table 3: Key IR Absorption Bands for this compound Data is based on characteristic frequencies for known functional groups.[8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Causality Behind the Observation |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic | Stretching of sp² C-H bonds on the phenyl ring. |
| ~ 2250 | Sharp, Medium | C≡N Stretch | Nitrile | The C≡N triple bond is relatively polar, resulting in a distinct, sharp absorption in a clean region of the spectrum.[11] |
| ~ 1700 | Strong | C=O Stretch | Ketone | A very strong and sharp absorption due to the large change in dipole moment during the stretching of the polar C=O bond. |
| ~ 1600, ~1475 | Medium | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~ 1530 | Strong | N-O Asymmetric Stretch | Aromatic Nitro Group | One of the two most characteristic and intense absorptions for a nitro group. |
| ~ 1350 | Strong | N-O Symmetric Stretch | Aromatic Nitro Group | The second characteristic strong absorption for the nitro functional group. |
Field Insight: The combination of three intense and highly characteristic peaks—the C=O stretch (~1700 cm⁻¹), the two N-O stretches (~1530 and ~1350 cm⁻¹), and the sharp C≡N stretch (~2250 cm⁻¹)—provides unambiguous confirmation of the compound's core structure. The absence of a broad absorption band around 3300 cm⁻¹ would indicate the sample exists predominantly in the keto form and is free of hydroxyl impurities.
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion ([M+H]⁺), ideal for confirming molecular weight. Electron Ionization (EI) is a hard technique that causes extensive fragmentation, providing a "fingerprint" of the molecule's structure.
Table 4: Predicted Mass Spectrometry Data for this compound Data for adducts is from experimental prediction. Fragmentation data is based on established chemical principles.[1][12]
| Ionization Mode | m/z (Daltons) | Proposed Ion/Fragment | Rationale for Formation |
| ESI (+) | 191.04 | [M+H]⁺ (Protonated Molecule) | Soft ionization protonates the molecule, typically at the carbonyl oxygen or nitrile nitrogen. Confirms MW of 190.16.[1] |
| ESI (+) | 213.03 | [M+Na]⁺ (Sodium Adduct) | Common adduct formed in ESI when trace sodium salts are present.[1] |
| EI | 190 | [M]⁺˙ (Molecular Ion) | The intact molecule after loss of one electron. |
| EI | 144 | [M - NO₂]⁺ | Loss of a neutral nitro radical (•NO₂, 46 Da) is a very common fragmentation pathway for aromatic nitro compounds.[13] |
| EI | 122 | [C₆H₄C(O)CH₂CN]⁺ or [C₆H₄NO₂]⁺˙ | Could represent loss of the nitro group or cleavage to form the 4-nitrophenyl cation. |
| EI | 104 | [M - NO₂ - C₂H₂O]⁺ or [C₆H₄CO]⁺˙ | Subsequent fragmentation or direct formation of the benzoyl cation fragment. |
| EI | 76 | [C₆H₄]⁺˙ | Loss of the entire side chain and nitro group, resulting in a benzyne radical cation. |
Key Fragmentation Pathways (EI)
Under high-energy Electron Ionization (EI), the molecular ion ([M]⁺˙ at m/z 190) is formed, which then undergoes fragmentation. The most probable cleavage points are dictated by the stability of the resulting fragments.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer for high-resolution mass accuracy.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure purity before it enters the mass spectrometer.
-
Data Acquisition (ESI):
-
Set the ESI source to positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
Obtain a full scan MS spectrum to identify the [M+H]⁺ and other adducts.
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 191) and fragmenting it to confirm structural motifs.
-
Integrated Spectroscopic Workflow
Effective structural elucidation relies on the synergistic use of multiple analytical techniques. No single method provides all the necessary information. The workflow below illustrates how NMR, IR, and MS data are integrated to provide a self-validating system for the characterization of this compound.
Caption: Workflow for synergistic structural elucidation.
Conclusion
The spectroscopic profile of this compound is uniquely defined by the interplay of its aromatic nitro, ketone, and nitrile functionalities. The ¹H NMR spectrum is characterized by two downfield aromatic doublets and a key methylene singlet around 4.10 ppm. The IR spectrum provides definitive evidence of all three functional groups with strong, characteristic absorptions for the C=O (~1700 cm⁻¹), N-O (~1530, ~1350 cm⁻¹), and C≡N (~2250 cm⁻¹) bonds. Finally, mass spectrometry confirms the molecular weight of 190.16 g/mol via the protonated molecular ion at m/z 191.04 and reveals characteristic fragmentation patterns, such as the loss of a nitro group. Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and quality assessment of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzeneacetonitrile, 4-nitro- [webbook.nist.gov]
- 3. Benzoylacetonitrile(614-16-4) 1H NMR spectrum [chemicalbook.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Benzoylacetonitrile(614-16-4) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Nitrobenzoyl chloride(122-04-3) 13C NMR spectrum [chemicalbook.com]
- 7. compoundchem.com [compoundchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)-3-oxopropanenitrile
This guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Nitrophenyl)-3-oxopropanenitrile, a key intermediate in the development of various pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and thorough analytical methodologies.
Introduction
This compound, also known as 4-nitrobenzoylacetonitrile, is a yellow solid organic compound with the molecular formula C₉H₆N₂O₃.[1][2] Its chemical structure features a 4-nitrophenyl group attached to a β-ketonitrile moiety. This unique combination of a ketone, a nitrile, and a nitro group makes it a highly reactive and versatile building block in organic synthesis.[1] The presence of these functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of heterocyclic compounds and other pharmaceutically active molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3383-43-5 | [1][2] |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Melting Point | 135 °C | [2] |
| Boiling Point | 387.1 ± 22.0 °C (Predicted) | [2] |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 6.38 ± 0.10 (Predicted) | [2] |
| Appearance | Yellow Solid | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic pathways. The most common and efficient methods involve condensation reactions, such as the Claisen and Knoevenagel condensations.
Claisen Condensation Approach
A primary synthetic route involves a crossed Claisen condensation, a carbon-carbon bond-forming reaction between an ester and another carbonyl compound.[4][5][6][7][8] In this case, an ester of 4-nitrobenzoic acid, such as methyl 4-nitrobenzoate, reacts with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.[4][5][6]
The mechanism is initiated by the deprotonation of acetonitrile by the strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 4-nitrobenzoate ester. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile. The use of a strong, non-nucleophilic base is crucial to favor the condensation reaction over competing side reactions.[4][6]
Caption: Claisen condensation for the synthesis of this compound.
Knoevenagel Condensation Approach
Another viable synthetic route is the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group.[9][10] While a direct Knoevenagel condensation to form the target molecule is less common, a related approach involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a weak base like piperidine.[1] This reaction, however, typically leads to the formation of 2-(4-nitrobenzylidene)malononitrile. Subsequent hydrolysis and decarboxylation steps would be necessary to arrive at the desired product, making this a multi-step and potentially lower-yielding process.
Experimental Protocol: Claisen Condensation Synthesis
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Methyl 4-nitrobenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF.
-
Addition of Reactants: A solution of methyl 4-nitrobenzoate and anhydrous acetonitrile in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C to neutralize the excess base.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and analytical techniques.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The protons on the 4-nitrophenyl ring will typically appear as two doublets in the downfield region (around δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons adjacent to the carbonyl and nitrile groups are expected to appear as a singlet in the range of δ 4.0-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 190 ppm), the nitrile carbon (around 115 ppm), and the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C≡N stretch: A sharp, intense peak around 2250 cm⁻¹ is indicative of the nitrile group.[11]
-
C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponds to the ketone carbonyl group.
-
N-O stretch (nitro group): Two strong bands are expected around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (190.16 g/mol ).[1][2] Fragmentation patterns can provide further structural confirmation.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 191.04512 |
| [M+Na]⁺ | 213.02706 |
| [M-H]⁻ | 189.03056 |
Source: Vulcanchem[1]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₉H₆N₂O₃.
Applications and Safety
Applications
This compound is a valuable intermediate in organic synthesis.[1] Its reactivity allows for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, the nitrile group can be hydrolyzed to a carboxylic acid or converted into other functional groups, and the ketone can participate in condensation reactions to form pyrazoles and other heterocycles.[3] These derivatives have potential applications as pharmaceutical intermediates.[3]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[13] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[13] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Table 3: Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: ChemicalBook[13]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Claisen condensation offers a reliable and efficient method for its preparation. A combination of spectroscopic and analytical techniques is crucial for the unambiguous confirmation of its structure and purity. The versatile reactivity of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules with potential applications in the pharmaceutical and materials science industries. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. This compound (3383-43-5) for sale [vulcanchem.com]
- 2. 3383-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-(4-Nitrophenyl)-3-oxopropanal | Benchchem [benchchem.com]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 5. CHEMISTRY [examjobexpertcontent.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Biological activity of 3-(4-Nitrophenyl)-3-oxopropanenitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 3-(4-Nitrophenyl)-3-oxopropanenitrile Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for evaluating this promising class of compounds.
Introduction: The Chemical and Therapeutic Significance
This compound is a versatile chemical intermediate characterized by a nitrophenyl ring linked to an oxopropanenitrile chain.[1] This structure serves as a valuable scaffold in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds and other pharmaceutically active molecules.[1] The presence of the nitro (NO₂) group is particularly significant; it is a well-established pharmacophore in numerous approved drugs and investigational compounds.[2][3] The nitro group's strong electron-withdrawing nature and its capacity to undergo bioreduction to form reactive radical species are central to the diverse biological activities exhibited by its parent molecules, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4] This guide delves into the key biological activities of derivatives synthesized from this core structure, providing both mechanistic insights and practical methodologies.
Synthetic Pathways and Molecular Diversification
The core this compound structure is accessible through several established synthetic routes, making it an attractive starting point for library synthesis and lead optimization.
Core Synthesis Methodologies
Two primary methods for synthesizing the parent compound are:
-
Knoevenagel Condensation: This is a predominant pathway involving the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a basic catalyst.[1] This method is efficient and proceeds under relatively mild conditions.
-
Nucleophilic Substitution: An alternative route involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with a cyanide source, such as sodium cyanide.[5]
A Scaffold for Heterocyclic Chemistry
The true value of this compound lies in its utility as a precursor for more complex, biologically active molecules. The reactive nitrile and keto groups enable cyclization reactions to form diverse heterocyclic systems. For instance, it is a key building block in the Gewald reaction for synthesizing substituted 2-aminothiophenes, which are themselves important pharmacophores.[6][7] Reaction with hydrazine derivatives can yield pyrazole-based compounds, another class known for its wide range of bioactivities.[5]
Caption: Key synthetic routes to the core scaffold and its derivatives.
Anticancer Activity: A Promising Frontier
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The incorporation of this moiety into other heterocyclic systems, such as thiazolidinones, has yielded compounds with potent cytotoxic effects against a range of human cancer cell lines.
Mechanistic Insights and Structure-Activity Relationships (SAR)
Studies on hybrid molecules have been particularly fruitful. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed high antimitotic activity.[8] SAR analysis revealed that the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was essential for the observed anticancer effects.[8] The mechanism of action for many nitroaromatic anticancer agents involves the enzymatic reduction of the nitro group within the hypoxic (low oxygen) environment of solid tumors, leading to the formation of cytotoxic radicals that damage DNA and other critical cellular components.
Quantitative Evaluation of Cytotoxicity
The efficacy of these compounds is typically evaluated using dose-response parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).
| Compound ID | Mean GI₅₀ (µM) | Mean TGI (µM) | Mean LC₅₀ (µM) | Active Against Cell Lines | Reference |
| 2f | 2.80 | 32.3 | 80.8 | NCI-60 Panel | [8] |
| 2h | 1.57 | 13.3 | 65.0 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | [8] |
| 4a (Methyl derivative) | 2.3 | - | - | Highly selective for CNS (SNB-75) | [9] |
| 4c (Trifluoromethyl derivative) | 1.74 | - | - | Selective for Leukemia (CCRF-CEM) | [9] |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Antimicrobial Activity: Combating Drug Resistance
Nitro-containing compounds have a long history as antimicrobial agents, and derivatives of this compound continue this legacy.[2][11] Their broad-spectrum activity makes them attractive candidates for tackling drug-resistant pathogens.
Mechanism of Antimicrobial Action
The primary mechanism involves the reduction of the nitro group by microbial nitroreductases into highly reactive nitrogen species (e.g., nitroso, hydroxylamino, and amino derivatives) and superoxide anions.[2][4] This "futile cycle" of reduction and reoxidation creates significant oxidative stress, damaging microbial DNA, proteins, and lipids, ultimately leading to cell death.[4] This multi-targeted approach is advantageous as it can be effective against both Gram-positive and Gram-negative bacteria and may slow the development of resistance.[4][11]
Spectrum of Activity and Potency
Derivatives have shown efficacy against a variety of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Moraxella catarrhalis.
| Compound Class | Derivative Example | Target Organism | MIC (µM) | Reference |
| Nitrobenzyl-oxy-phenol | 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [12] |
| Pleuromutilin Hybrid | NPDM (contains nitrophenyl-piperazinyl moiety) | MRSA ATCC 43300 | 1 (µg/mL) | [13] |
Note: MIC for NPDM was reported in µg/mL.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A reference antibiotic (e.g., ciprofloxacin) should also be tested.[12]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-20 µL from each well that shows no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular conditions. Certain nitrophenyl derivatives have shown promise as anti-inflammatory agents by modulating key pathways in the inflammatory cascade.
Targeting Inflammatory Mediators
The anti-inflammatory effects of related compounds are often achieved through the inhibition of pro-inflammatory enzymes and cytokines.[14][15] Key targets include:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins (e.g., PGE₂) at sites of inflammation.[14]
-
Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide (NO), a potent pro-inflammatory mediator.[14]
-
Pro-inflammatory Cytokines: Suppression of signaling molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[14][16]
For example, studies on thiourea derivatives and chalcones containing nitrophenyl groups have demonstrated significant inhibition of inflammation in animal models.[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compound orally (e.g., at doses of 25, 50, 100 mg/kg) or intraperitoneally.[14][16][17] A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like Diclofenac or Voltaren.[16][17]
-
Induction of Inflammation: One hour after compound administration, inject 0.1-0.2 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Caption: Potential intervention points for nitrophenyl derivatives in the inflammatory pathway.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The inherent biological activity of the nitrophenyl moiety, combined with the synthetic accessibility of the core structure, provides a robust platform for generating novel compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.
-
Lead Optimization: Systematically modifying the core structure to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.
-
In Vivo Efficacy: Advancing lead compounds into more complex animal models of cancer, infectious disease, and chronic inflammation to validate their therapeutic potential.
The continued exploration of this chemical class holds significant promise for addressing unmet needs in oncology, infectious disease, and the treatment of inflammatory disorders.
References
- 1. This compound (3383-43-5) for sale [vulcanchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. 3-(4-Nitrophenyl)-3-oxopropanal | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature [ijabbr.com]
- 12. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. npaa.in [npaa.in]
Discovery and history of 3-(4-Nitrophenyl)-3-oxopropanenitrile
An In-Depth Technical Guide to 3-(4-Nitrophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. We will explore its historical context, synthesis, chemical properties, and its versatile role as a building block for a wide range of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Historical Context and Significance
The discovery of this compound, also known as p-nitrobenzoylacetonitrile, is not attributed to a single breakthrough moment but rather emerged from the broader exploration of β-ketonitriles in the mid-20th century. The development of synthetic dyes and pharmaceuticals spurred chemists to investigate versatile molecular scaffolds. The introduction of the electron-withdrawing nitro group onto the benzoylacetonitrile framework created a highly reactive and valuable intermediate. Its significance lies in the dual reactivity of the keto and nitrile groups, combined with the activating effect of the p-nitro group, making it a powerful precursor for synthesizing a variety of more complex molecules, particularly heterocyclic systems which are prevalent in medicinal chemistry.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Pale yellow to beige crystalline powder |
| Melting Point | 159-162 °C |
| Solubility | Soluble in acetone, DMF, DMSO; sparingly soluble in ethanol; insoluble in water. |
| CAS Number | 1453-06-1 |
Synthesis and Mechanism
The most common and efficient method for synthesizing this compound is through a Claisen condensation reaction. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.
Reaction Scheme
The synthesis involves the reaction of ethyl 4-nitrobenzoate with acetonitrile, facilitated by a strong base like sodium ethoxide.
Caption: General workflow for the Claisen condensation synthesis.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Ethyl 4-nitrobenzoate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (10%)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Reactants: To the stirred suspension, add anhydrous acetonitrile (1.5 equivalents). Subsequently, add a solution of ethyl 4-nitrobenzoate (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, then gently reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath. Quench the reaction by slowly adding 10% hydrochloric acid until the mixture is acidic (pH ~2-3). This will precipitate the product.
-
Isolation: Filter the resulting solid precipitate and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a pale yellow solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its nature as a 1,3-dicarbonyl equivalent. The methylene group is acidic and can be easily deprotonated, while the keto and nitrile functionalities are susceptible to nucleophilic attack. This makes it an excellent precursor for various heterocyclic systems.
Synthesis of Pyrazole Derivatives
One of the most common applications is in the synthesis of substituted pyrazoles through condensation with hydrazine derivatives. These compounds are of significant interest in medicinal chemistry. For instance, its reaction with hydrazine hydrate can yield 5-(4-nitrophenyl)-1H-pyrazol-3-amine, a valuable scaffold in drug discovery.
Caption: Role as a versatile building block for heterocycles.
Synthesis of Pyrimidine and Thiazole Derivatives
Condensation reactions with reagents like thiourea or guanidine can lead to the formation of pyrimidine derivatives. These structures are core components of many biologically active compounds. Similarly, reactions with sulfur-containing reagents can be employed to synthesize thiazole rings.
Precursor for Dyes and Functional Materials
The presence of the nitro group, a strong chromophore, makes this compound and its derivatives candidates for dye synthesis. The versatile heterocyclic products derived from it have been investigated for applications in materials science, including as organic light-emitting diodes (OLEDs) and as sensitizers in photodynamic therapy.
Conclusion
This compound is a testament to the power of functional group chemistry. While its "discovery" was an evolutionary step rather than a singular event, its enduring utility is clear. Its straightforward synthesis and high reactivity make it an indispensable tool for organic chemists. The ability to readily construct complex and medicinally relevant heterocyclic scaffolds from this simple precursor ensures its continued importance in both academic research and the industrial development of new pharmaceuticals and functional materials.
Introduction: The Synthetic Versatility and Physicochemical Profile of 3-(4-Nitrophenyl)-3-oxopropanenitrile
An In-depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)-3-oxopropanenitrile
This compound, also known as 4-nitrobenzoylacetonitrile, is a yellow, crystalline solid with the chemical formula C₉H₆N₂O₃.[1] It is identified by its CAS Registry Number 3383-43-5 and has a molecular weight of 190.16 g/mol .[1][2] This compound is a valuable bifunctional intermediate in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which are significant scaffolds in medicinal chemistry and materials science.[1][3][4] The presence of a polar 4-nitrophenyl group, a ketone, and a nitrile function within its structure imparts a unique reactivity profile and dictates its solubility characteristics, which are critical for its application in synthesis, purification, and formulation.[1]
This guide provides a comprehensive analysis of the solubility of this compound. Due to a scarcity of published quantitative data, this document synthesizes theoretical principles with field-proven experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility in various solvent systems.
Part 1: Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The molecular structure of this compound features a combination of polar and non-polar moieties, suggesting a nuanced solubility profile.
-
Polar Functional Groups: The molecule contains a highly polar nitro group (-NO₂), a ketone (C=O), and a nitrile (-C≡N). These groups can participate in strong dipole-dipole interactions and can act as hydrogen bond acceptors.
-
Non-Polar Moiety: The phenyl ring constitutes the non-polar backbone of the molecule, favoring interactions with non-polar solvents through van der Waals forces.
-
Acidity: The compound possesses acidic protons on the α-carbon situated between the ketone and nitrile groups. Its predicted pKa is approximately 6.38, indicating it is a weak organic acid.[2] This property is crucial for its solubility in aqueous basic solutions, where it can deprotonate to form a highly polar, water-soluble salt.[7]
Based on this structural analysis, a qualitative solubility profile can be predicted, which serves as a foundational hypothesis for experimental verification.
Logical Framework for Solubility Prediction
The following diagram illustrates the decision-making process for predicting the solubility of this compound based on solvent characteristics.
Caption: Logical workflow for predicting solubility based on solute-solvent interactions.
Predicted Qualitative Solubility
The following table summarizes the anticipated solubility of this compound in different classes of solvents. This serves as a practical starting point for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar functional groups can hydrogen bond with the solvent, but the non-polar phenyl ring limits overall solubility, especially in water.[8] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Good to High | These solvents effectively solvate the polar functional groups via dipole-dipole interactions without the competing hydrogen-bond network of protic solvents.[9] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low | The strong polarity of the nitro, ketone, and nitrile groups prevents effective solvation by non-polar solvents.[9] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, offering a balance for solvating both polar and non-polar moieties.[10] |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Reactive) | The acidic nature of the compound (pKa ≈ 6.38) leads to deprotonation and the formation of a highly polar, water-soluble salt.[2][7] |
| Aqueous Acid | 5% HCl | Very Low | The compound lacks a basic functional group to be protonated; therefore, its solubility is not enhanced in acidic media.[11] |
Part 2: Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise data, such as process optimization, crystallization design, and formulation development, experimental determination of solubility is essential.[12] The isothermal equilibrium (shake-flask) method is the gold standard for reliably measuring the equilibrium solubility of a solid compound in a liquid solvent.[12]
Core Methodology: Isothermal Equilibrium (Shake-Flask) Method
This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Experimental Workflow Diagram
The diagram below outlines the sequential steps of the isothermal equilibrium method coupled with UV-Vis analysis, a technique well-suited for this chromophoric compound.
Caption: Step-by-step workflow for the isothermal equilibrium solubility determination method.
Detailed Step-by-Step Protocol
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Calibration Curve (for UV-Vis Analysis):
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Perform a series of serial dilutions to create at least five standards of decreasing concentration.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (Beer's Law plot). This is a self-validating step; the linearity (R² > 0.99) confirms the method's suitability.
3. Isothermal Equilibrium Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant speed for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic solid particles. This step is critical to avoid overestimation of solubility.
4. Sample Analysis and Calculation:
-
Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.[12]
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the diluted sample using the calibration curve equation.
-
Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value represents the equilibrium solubility at the specified temperature. Express the final solubility in appropriate units, such as g/100 mL or mol/L.
Conclusion: A Practical Guide for the Modern Laboratory
Understanding the solubility of this compound is fundamental to harnessing its full potential as a synthetic intermediate. While published quantitative data is limited, a combination of theoretical prediction based on its molecular structure and rigorous experimental determination provides a powerful and reliable path forward. The principles and protocols detailed in this guide offer a comprehensive framework for researchers to predict solvent suitability, design effective reaction and purification schemes, and generate the precise solubility data required for advanced applications in chemical and pharmaceutical development.
References
- 1. This compound (3383-43-5) for sale [vulcanchem.com]
- 2. 3383-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of heterocyclic compounds from 3-(4-Nitrophenyl)-3-oxopropanenitrile
An Application Guide for the Synthesis of Heterocyclic Scaffolds from 3-(4-Nitrophenyl)-3-oxopropanenitrile
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound in Heterocyclic Chemistry
This compound stands as a highly versatile and powerful building block in the arsenal of synthetic organic chemistry. Its structure is uniquely primed for reactivity, featuring a 1,3-dicarbonyl-like functionality conferred by the ketone and the activated nitrile group, flanking a highly acidic methylene bridge. This arrangement makes it an exemplary C3 synthon for constructing a diverse array of heterocyclic compounds, many of which are foundational scaffolds in medicinal chemistry and drug discovery.[1]
The electron-withdrawing nature of the 4-nitrophenyl group further enhances the reactivity of the adjacent carbonyl and activates the methylene protons, facilitating a range of classical and multicomponent reactions (MCRs). MCRs are particularly valuable as they enable the construction of complex molecules in a single, efficient step, aligning with the principles of green chemistry by improving atom economy and reducing waste.[1][2]
This document serves as a comprehensive guide for researchers and drug development professionals, detailing proven protocols and explaining the underlying mechanistic principles for the synthesis of key heterocyclic systems—including pyridines, pyrimidines, pyrazoles, and thiophenes—using this compound as the central precursor.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, offering a robust and straightforward path to highly functionalized 2-aminothiophenes.[3][4] These scaffolds are of significant interest as they are key intermediates in the development of kinase inhibitors for anticancer and anti-inflammatory therapies.[5] The reaction is a one-pot, three-component condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[3][6]
Mechanistic Rationale
The reaction sequence is initiated by a base-catalyzed Knoevenagel condensation between the ketone functionality of this compound and a second active methylene compound (e.g., malononitrile).[6] This forms a stable electron-deficient alkene intermediate. The subsequent addition of elemental sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product. The choice of a mild base, such as a tertiary amine (e.g., triethylamine or morpholine), is critical to facilitate the initial condensation without promoting unwanted side reactions.[3]
Caption: Figure 1: Mechanism of the Gewald Reaction
Protocol: Synthesis of 2-Amino-5-benzoyl-4-(4-nitrophenyl)thiophene-3-carbonitrile
This protocol details a representative Gewald synthesis.
Materials:
-
This compound (1.0 equiv.)
-
Malononitrile (1.0 equiv.)
-
Elemental Sulfur (1.1 equiv., finely powdered)
-
Morpholine (2.0 equiv.)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, malononitrile, and elemental sulfur.
-
Add ethanol to create a slurry (approx. 20-30 mL).
-
Add morpholine to the mixture. The addition is often exothermic.
-
Heat the reaction mixture with stirring to 50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 2-6 hours.[5]
-
Upon completion, cool the mixture to room temperature. A precipitate will often form.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol or a similar solvent to obtain the pure 2-aminothiophene.
Data Summary
The Gewald reaction is versatile, allowing for variation in the active methylene component.
| Carbonyl Component | Active Methylene Nitrile | Base | Typical Yield (%) |
| This compound | Malononitrile | Morpholine | 85-95 |
| This compound | Ethyl Cyanoacetate | Triethylamine | 80-90 |
| This compound | Cyanothioacetamide | Piperidine | 75-85 |
Table 1: Representative yields for Gewald synthesis of 2-aminothiophenes.
Synthesis of Polysubstituted Pyridines
Pyridine derivatives are among the most important heterocyclic scaffolds in the pharmaceutical industry, present in numerous top-selling drugs.[7] this compound is an excellent precursor for constructing polysubstituted pyridines through multicomponent reactions that are variations of the classical Hantzsch synthesis.[1][8]
Mechanistic Rationale
A common strategy involves the reaction of this compound with an enamine (or its precursor) and another active methylene compound in the presence of an ammonia source, typically ammonium acetate. The mechanism involves a series of condensations and Michael additions. A likely pathway begins with a Knoevenagel condensation, followed by the addition of an enamine, and subsequent cyclization and dehydration/aromatization to furnish the stable pyridine ring. The driving force for the final oxidation step is the formation of the aromatic system.[9]
Caption: Figure 2: General Workflow for Pyridine Synthesis
Protocol: One-Pot Synthesis of a Substituted Nicotinonitrile
This protocol describes a multicomponent reaction to form a highly substituted pyridine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Ethyl Acetoacetate (1.0 equiv.)
-
Ammonium Acetate (1.5 equiv.)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound, benzaldehyde, ethyl acetoacetate, and ammonium acetate.
-
Add glacial acetic acid (20 mL) as the solvent and catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 120°C) with constant stirring for 4-6 hours.
-
Monitor the reaction by TLC. The formation of an intermediate dihydropyridine may be observed, which is subsequently oxidized.[9][10]
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 mL of ice-cold water.
-
Stir the aqueous mixture for 30 minutes. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash it with copious amounts of water to remove acetic acid and ammonium acetate.
-
Dry the solid product. Recrystallization from an ethanol/water mixture is recommended for purification.
Synthesis of Pyrimidine Derivatives
The pyrimidine core is fundamental to life, forming the basis of nucleobases, and is a privileged scaffold in medicinal chemistry.[1][11] this compound can be readily used to construct the pyrimidine ring through condensation reactions with amidines, urea, or guanidine, often in a manner analogous to the Biginelli reaction.[1][12]
Mechanistic Rationale
The synthesis typically proceeds via an initial condensation between the carbonyl group of this compound and a binucleophile like guanidine. This is followed by an intramolecular cyclization where the second nucleophilic site of the guanidine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of a stable, aromatic 2-aminopyrimidine derivative. The reaction is often catalyzed by a base (like potassium carbonate or sodium ethoxide) to facilitate deprotonation and enhance nucleophilicity.
Caption: Figure 3: Pyrimidine Synthesis from a β-ketonitrile
Protocol: Synthesis of a 2,4-Diamino-5-aroylpyrimidine Derivative
Materials:
-
This compound (1.0 equiv.)
-
Guanidine Hydrochloride (1.2 equiv.)
-
Sodium Ethoxide (2.5 equiv.)
-
Absolute Ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a dry, three-necked flask under a nitrogen atmosphere.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 20 minutes to liberate the free base.
-
Add a solution of this compound in absolute ethanol dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction progress using TLC.
-
Cool the reaction to room temperature and neutralize carefully with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like dimethylformamide (DMF) or ethanol.
Synthesis of Pyrazole Derivatives
Pyrazoles are another class of heterocycles with a broad spectrum of biological activities.[13] The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classical and highly reliable method.[14][15] this compound serves as an excellent 1,3-dicarbonyl equivalent for this transformation.
Mechanistic Rationale
The reaction proceeds through a straightforward condensation-cyclization sequence. Hydrazine hydrate initially attacks the more electrophilic carbonyl carbon to form a hydrazone intermediate. This is followed by a rapid intramolecular cyclization, as the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group. A final tautomerization yields the aromatic 3-amino-5-arylpyrazole. A catalytic amount of acid (e.g., acetic acid) is often used to activate the carbonyl group toward nucleophilic attack.[1]
Protocol: Synthesis of 3-Amino-5-(4-nitrophenyl)pyrazole
Materials:
-
This compound (1.0 equiv.)
-
Hydrazine Hydrate (85% solution, 1.1 equiv.)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution, followed by 2-3 drops of glacial acetic acid.[1]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 2-4 hours.[1]
-
Monitor the formation of the product by TLC. In many cases, the product will begin to precipitate from the solution as it forms.
-
Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum. The product is often pure enough for subsequent use, but can be recrystallized if needed.
Safety and Handling
-
This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.
-
Nitriles (e.g., Malononitrile): Highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with acids, which can liberate hydrogen cyanide gas.
-
Elemental Sulfur: Flammable solid. Keep away from ignition sources.
-
Bases and Acids: Handle corrosive reagents like sodium ethoxide and glacial acetic acid with appropriate care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Application Note & Protocol: Synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile
Abstract: This document provides a comprehensive guide for the synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate. While the Knoevenagel condensation is a cornerstone of C-C bond formation, the synthesis of this specific target molecule is most effectively achieved via a base-mediated acylation, akin to a Claisen condensation. This note clarifies the appropriate synthetic strategy, details the reaction mechanism, and presents a robust, step-by-step protocol for researchers in organic synthesis and drug development. The guide includes experimental procedures, characterization data, and expert insights to ensure reproducible and high-yield synthesis.
Introduction & Synthetic Strategy
The Knoevenagel condensation is a powerful reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[1][2] The target molecule of this guide, this compound (also known as 2-(4-nitrobenzoyl)acetonitrile), is itself an active methylene compound due to the protons positioned between two electron-withdrawing groups (a benzoyl group and a nitrile group).
Therefore, it is not a product of a Knoevenagel condensation but rather a starting material for it. The most direct and well-established method for its synthesis is the base-catalyzed condensation of an appropriate 4-nitrobenzoyl derivative (such as an ester) with acetonitrile. This reaction proceeds via a mechanism analogous to the Claisen condensation. This application note focuses on this effective and reliable synthetic route.
Reaction Mechanism: Base-Mediated Acylation
The synthesis occurs in three primary stages: deprotonation, nucleophilic acyl substitution, and protonation. A strong base, such as sodium methoxide, is required to deprotonate acetonitrile, which has a relatively high pKa.
-
Enolate Formation: The base abstracts an acidic proton from acetonitrile to form a resonance-stabilized carbanion (acetonitrile enolate).
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ethyl 4-nitrobenzoate ester. This forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.
-
Protonation: The resulting product is deprotonated by the strong base present in the reaction mixture. A final acidic workup is required to neutralize the reaction and protonate the enolate, yielding the final this compound product.[3]
Caption: Figure 1: Mechanism of Claisen-type Condensation
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of β-ketonitriles.[3]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |
| Ethyl 4-nitrobenzoate | 195.17 | 99-77-4 | Starting material |
| Acetonitrile (anhydrous) | 41.05 | 75-05-8 | Reagent and solvent, must be dry |
| Sodium methoxide | 54.02 | 124-41-4 | Base catalyst, highly hygroscopic |
| Hydrochloric Acid (2M) | 36.46 | 7647-01-0 | For workup |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying agent |
| Round-bottom flask (250 mL) | - | - | With magnetic stir bar |
| Reflux condenser | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel | - | - | For extraction |
| Rotary evaporator | - | - | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from inactivating the base.
-
Reagent Addition: To the flask, add sodium methoxide (2.7 g, 50 mmol, 1.7 eq). Add anhydrous acetonitrile (50 mL). Stir the suspension vigorously.
-
Initiation: To the stirring suspension, add ethyl 4-nitrobenzoate (5.7 g, 29 mmol, 1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C) using a heating mantle. Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-water. Carefully add 2M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield pure this compound as a solid.[3]
Safety Precautions
-
Sodium methoxide is corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes.
-
Acetonitrile is flammable and toxic.
-
Dichloromethane is a suspected carcinogen.
-
Hydrochloric acid is corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Experimental Workflow and Data
Caption: Figure 2: Experimental Synthesis Workflow
Expected Results
| Property | Expected Value |
| Appearance | White to light yellow solid |
| Yield | 60-75% |
| Melting Point | 115-117 °C |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two doublets in the aromatic region and a singlet for the methylene protons.[4]
-
δ 8.30-8.40 (d, 2H, Ar-H ortho to NO₂)
-
δ 8.05-8.15 (d, 2H, Ar-H meta to NO₂)
-
δ 4.10 (s, 2H, -CH₂-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 187 (C=O)
-
δ 151 (Ar-C attached to NO₂)
-
δ 135 (Ar-C)
-
δ 129 (Ar-CH)
-
δ 124 (Ar-CH)
-
δ 114 (C≡N)
-
δ 30 (-CH₂-)
-
-
FT-IR (KBr, cm⁻¹):
-
~2260 (C≡N stretch)
-
~1690 (C=O stretch, ketone)
-
~1520 and ~1350 (NO₂ asymmetric and symmetric stretch)
-
Discussion & Troubleshooting
-
Anhydrous Conditions are Critical: The success of this reaction hinges on strictly anhydrous conditions. Sodium methoxide is a strong base that will be quenched by any ambient moisture or protic solvents, leading to significantly lower yields. Drying solvents and glassware is essential.
-
Choice of Base: While sodium methoxide is effective, other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used. The choice may depend on solubility and safety considerations. Sodium methoxide offers a good balance of reactivity and ease of handling.[3]
-
Acidic Workup: The product, a β-ketonitrile, is acidic and will exist as its conjugate base (enolate) under the reaction conditions. The acidic workup is not just for neutralizing the excess base but is crucial for protonating the enolate to furnish the final neutral product.[3]
-
Troubleshooting Low Yields:
-
Check for Moisture: Ensure all reagents, solvents, and glassware were scrupulously dried.
-
Base Quality: Use freshly opened or properly stored sodium methoxide, as it can degrade upon exposure to air and moisture.
-
Reaction Time: If TLC indicates incomplete conversion of the starting ester, extend the reflux time.
-
Extraction pH: Ensure the aqueous layer is sufficiently acidic (pH < 3) during workup to fully protonate the product and drive it into the organic layer.
-
References
Application Notes and Protocols for a Novel Class of Antimicrobial and Antifungal Agents: 3-(4-Nitrophenyl)-3-oxopropanenitrile Derivatives
Introduction: A Pressing Need for Novel Antimicrobials
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the promising scaffolds in medicinal chemistry, nitroaromatic compounds have garnered significant attention for their broad-spectrum biological activities.[1] This guide focuses on a specific class of such compounds: 3-(4-nitrophenyl)-3-oxopropanenitrile derivatives. These molecules, characterized by a nitrophenyl ring linked to a reactive oxopropanenitrile moiety, represent a compelling area of research for novel antimicrobial and antifungal agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the potential antimicrobial and antifungal properties of this compound derivatives, outlines robust protocols for their evaluation, and discusses the putative mechanisms that may underlie their biological activity.
The Scientific Rationale: Why this compound Derivatives?
The therapeutic potential of this class of compounds is rooted in the established bioactivity of the nitroaromatic group. Nitro-containing molecules are known to exert their antimicrobial effects through various mechanisms, often involving intracellular reduction to produce toxic reactive intermediates like nitroso and superoxide species.[1] These reactive species can subsequently cause cellular damage by covalently binding to critical macromolecules such as DNA, leading to cell death.[1][2]
The 3-oxopropanenitrile scaffold is also of significant interest. This structural motif is a versatile building block in organic synthesis and has been incorporated into various heterocyclic compounds with demonstrated antimicrobial and antioxidant properties. The combination of the electron-withdrawing nitro group and the reactive nitrile and keto functionalities in the 3-oxopropanenitrile backbone suggests a potential for multiple modes of action, a desirable attribute for combating drug resistance.
Mechanism of Action: A Multi-pronged Attack on Microbial Cells
While the precise mechanisms of action for this compound derivatives are still under investigation, the current understanding of related nitroaromatic compounds suggests a multi-targeted approach. The primary proposed mechanism involves the enzymatic reduction of the nitro group within the microbial cell.[3]
Caption: Proposed mechanism of action for nitrophenyl derivatives.
This reduction process, often more efficient in the microaerophilic or anaerobic environments characteristic of many pathogenic bacteria, generates highly reactive intermediates.[2] These intermediates can then wreak havoc within the cell by:
-
Inducing DNA Damage: Causing strand breaks and forming adducts, which disrupt DNA replication and transcription.[3]
-
Inactivating Essential Proteins: Modifying and inactivating critical enzymes involved in cellular metabolism, thereby crippling the microbe's ability to generate energy and synthesize essential molecules.[3]
This multi-targeted approach is advantageous as it can reduce the likelihood of resistance development compared to drugs that act on a single target.
Experimental Protocols: A Guide to In Vitro Evaluation
To rigorously assess the antimicrobial and antifungal potential of novel this compound derivatives, standardized and validated in vitro assays are paramount. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for obtaining reliable and reproducible data.[4][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Test Compound:
-
Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Preparation of Microbial Inoculum:
-
Bacteria: Culture the bacterial strain on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Yeast: Culture the yeast strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute in the test broth to achieve a final inoculum of 0.5 - 2.5 x 10³ cells/mL.[4]
-
Molds: Grow the mold on a suitable agar medium to promote sporulation. Harvest the conidia and prepare a suspension in sterile saline. Adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for most molds.[7]
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts; 28-35°C for 48-96 hours for molds).[4]
-
-
Determination of MIC:
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the organism), the MBC or MFC is determined following the MIC assay.
Step-by-Step Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or very few colonies on the agar plate).
-
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of antimicrobial activity.[6]
Step-by-Step Protocol:
-
Plate Preparation:
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the this compound derivative.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates as described in the MIC protocol.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of clearing (no growth) around each disk in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Data Presentation: Summarizing Antimicrobial and Antifungal Activity
The results of the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example MIC and MBC/MFC Data for this compound Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Derivative A | Staphylococcus aureus (ATCC 29213) | 16 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 64 | |
| Candida albicans (ATCC 90028) | 8 | 16 | |
| Aspergillus fumigatus (ATCC 204305) | 16 | >64 | |
| Reference Drug | Ciprofloxacin (S. aureus) | 0.5 | 1 |
| Ciprofloxacin (E. coli) | 0.25 | 0.5 | |
| Fluconazole (C. albicans) | 1 | 4 | |
| Amphotericin B (A. fumigatus) | 0.5 | 1 |
Conclusion and Future Directions
The this compound derivatives represent a promising class of compounds with the potential for significant antimicrobial and antifungal activity. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these novel agents. Further research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure to enhance potency and reduce potential toxicity, and evaluating their efficacy in more complex in vitro models (e.g., biofilm assays) and eventually in vivo infection models. The development of new antimicrobials is a critical endeavor, and the exploration of diverse chemical scaffolds, such as the one presented here, is essential in the global fight against infectious diseases.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. woah.org [woah.org]
- 6. pdb.apec.org [pdb.apec.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Analytical methods for the quantification of 3-(4-Nitrophenyl)-3-oxopropanenitrile
An Application Guide to the Quantitative Analysis of 3-(4-Nitrophenyl)-3-oxopropanenitrile
Abstract
This document provides detailed application notes and validated protocols for the quantitative analysis of this compound (CAS No. 3383-43-5), a key chemical intermediate. Recognizing the need for robust and reliable analytical methods in research and drug development, this guide presents two primary instrumental techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, grounded in the principles of scientific integrity and aligned with international regulatory standards. The causality behind experimental choices is explained, offering users not just a procedure, but a deeper understanding of the analytical strategy. All methodologies are supported by authoritative references and structured for immediate application in a laboratory setting.
Introduction and Compound Profile
This compound, also known as 4-Nitrobenzoylacetonitrile, is an aromatic nitrile compound characterized by a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[1] Its structure, featuring a nitrophenyl group, a ketone, and a nitrile moiety, makes it a versatile precursor in organic synthesis. Accurate quantification of this compound is critical for reaction monitoring, purity assessment of final products, and stability studies.
The presence of a strong chromophore (the nitrophenyl group) makes this compound an ideal candidate for UV-based detection methods. Its polarity and thermal characteristics also allow for analysis by both liquid and gas chromatography. This guide details the development and validation of two orthogonal analytical techniques to provide comprehensive and reliable quantification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3383-43-5 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 135 °C | [2] |
| Predicted Boiling Point | 387.1 ± 22.0 °C | [2] |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the analysis of moderately polar, non-volatile organic compounds. The analyte is separated based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. The this compound molecule contains a prominent nitrophenyl group, which is a strong chromophore, allowing for highly sensitive detection using a UV-Vis or Diode Array Detector (DAD). This method is robust, reproducible, and widely used in quality control settings.[3]
Materials and Reagents
-
Reference Standard: this compound (≥98.0% purity)[4]
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic Acid: LC-MS grade or equivalent
-
Solvent for Sample/Standard Preparation: 50:50 (v/v) Acetonitrile:Water diluent
Instrumentation and Chromatographic Conditions
The following conditions have been optimized for baseline separation and symmetric peak shape. The use of formic acid in the mobile phase helps to control the ionization of any acidic or basic functional groups and ensures a consistent, sharp peak.
Table 2: Recommended HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV-Vis or DAD | Standard instrumentation for this type of analysis. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for aromatic compounds.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid ensures good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier. Its ratio with Phase A controls analyte retention. |
| Elution Mode | Isocratic | A constant mobile phase composition simplifies the method and improves reproducibility. |
| Composition | 60% A : 40% B | This ratio should be optimized to achieve a retention time of ~4-6 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Detection | UV at 317 nm | p-Nitrophenol and related compounds exhibit strong absorbance near this wavelength under acidic conditions.[6][7] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
Experimental Protocol
2.4.1. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the 50:50 ACN:Water diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
2.4.2. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the 50:50 ACN:Water diluent to achieve an estimated final concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex and sonicate as needed to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
2.4.3. Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the calibration standards in order from lowest to highest concentration.
-
Inject the prepared sample solutions. It is recommended to bracket sample injections with a mid-level calibration standard to monitor system stability.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the linear regression of the calibration curve.
Caption: HPLC-UV workflow for quantification.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for volatile and thermally stable compounds. While polar nitrophenols can sometimes require derivatization to improve peak shape, the target analyte's predicted boiling point suggests it may be amenable to direct GC analysis.[2][8] Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments, offering superior specificity compared to UV detection. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Materials and Reagents
-
Reference Standard: this compound (≥98.0% purity)
-
Ethyl Acetate: GC grade or higher
-
Helium: Ultra-high purity (99.999%)
Instrumentation and GC-MS Conditions
The following conditions are a starting point for method development. The temperature program is designed to ensure the analyte is volatilized and elutes as a sharp peak without thermal degradation.
Table 3: Recommended GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Standard GC with a Mass Spectrometric Detector | Provides the necessary separation and specific detection. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Start at 150°C, hold 1 min. Ramp at 20°C/min to 300°C, hold 5 min. | The temperature program is designed to elute the analyte efficiently. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| Ions for SIM | Quantifier: m/z 190 (M⁺)Qualifiers: m/z 120, 92 | Based on predicted fragmentation of the molecule (Molecular ion, nitrophenyl fragments).[1] |
Experimental Protocol
3.4.1. Standard and Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with ethyl acetate to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in ethyl acetate to achieve a concentration within the calibration range, and filter through a 0.45 µm PTFE syringe filter into a GC vial.
3.4.2. Analysis Workflow
-
Perform a system suitability check by injecting a mid-level standard to verify retention time, peak shape, and detector response.
-
Inject a blank (ethyl acetate).
-
Inject the full sequence of calibration standards.
-
Inject the prepared sample solutions.
-
Create a calibration curve by plotting the peak area of the quantifier ion (m/z 190) against concentration.
-
Confirm analyte identity in samples by verifying the presence of qualifier ions and their relative abundance ratios.
-
Calculate the sample concentration from the calibration curve.
Caption: GC-MS workflow for quantification.
Method Validation According to ICH Q2(R2) Guidelines
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[9] The following parameters must be evaluated for a quantitative impurity or assay method, in accordance with the International Council for Harmonisation (ICH) guidelines.[10][11]
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference by matrix components, impurities, or degradants. | Peak purity analysis (for HPLC-DAD) should pass. No interfering peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. Y-intercept should not be significantly different from zero. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Confirmed by the linearity, accuracy, and precision data. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments at multiple levels (e.g., 80%, 100%, 120% of target). | Mean recovery should be within 98.0% - 102.0% for an assay. |
| Precision | The degree of scatter between a series of measurements. - Repeatability (Intra-assay): 6 replicates at 100% concentration. - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should meet acceptance criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase composition, ±2°C column temp). | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. |
Conclusion
This guide provides two robust, specific, and reliable analytical methods for the quantification of this compound. The HPLC-UV method serves as an excellent primary technique for routine quality control due to its simplicity and high throughput. The GC-MS method offers orthogonal validation and superior specificity, making it ideal for confirmatory analysis and investigations into complex matrices. Both protocols are designed as a comprehensive starting point for method implementation and must be fully validated in the end-user's laboratory to ensure fitness for the intended purpose, in alignment with global regulatory expectations.[12][13]
References
- 1. This compound (3383-43-5) for sale [vulcanchem.com]
- 2. 3383-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS 3383-43-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. qbdgroup.com [qbdgroup.com]
Application Note: A Robust HPLC Method for the Analysis of 3-(4-Nitrophenyl)-3-oxopropanenitrile
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Nitrophenyl)-3-oxopropanenitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and heterocyclic compounds, making its purity and quantification critical for quality control and reaction monitoring.[1] This guide provides a comprehensive, step-by-step protocol, from initial method development to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, designed for researchers, scientists, and drug development professionals.[2][3][4]
Introduction and Physicochemical Properties of the Analyte
This compound, also known as 4-nitrobenzoylacetonitrile, is a yellow solid with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[1][5][6] Its chemical structure, featuring a nitrophenyl ring, a ketone, and a nitrile group, imparts a moderate polarity. A critical physicochemical property for HPLC method development is its predicted pKa of approximately 6.38, which indicates that it is a weak acid.[5] This acidity is a key factor in selecting the appropriate mobile phase pH to ensure consistent retention and symmetrical peak shape.
HPLC Method Development Strategy
The primary goal of this method is to achieve a sharp, symmetrical, and well-resolved peak for this compound. A reversed-phase approach is selected due to the compound's moderate polarity.
Initial Conditions: Rationale and Selection
-
Column: A C18 column is the recommended starting point for reversed-phase HPLC.[9] A standard dimension of 4.6 x 150 mm with 5 µm particle size provides a good balance of efficiency and backpressure.
-
Mobile Phase: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for compounds of this polarity.[10][11] Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity.[12]
-
pH Control: Due to the acidic nature of the analyte (pKa ≈ 6.38), controlling the mobile phase pH is critical to suppress ionization and prevent peak tailing.[6] To ensure the analyte is in its non-ionized form, the mobile phase pH should be at least two units below the pKa.[10] Therefore, an acidic pH of approximately 3.0 is targeted. A buffer is essential to maintain a stable pH.[1][2][13] A phosphate buffer is a suitable choice for this pH range and is compatible with UV detection.[2]
-
Detection: As mentioned, a PDA detector should be used to scan the UV spectrum of the analyte and determine the λmax for quantification. Based on data for similar compounds, the initial monitoring wavelength can be set around 320 nm.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C are good starting points to achieve efficient separation.
Method Optimization Workflow
The initial conditions will be systematically optimized to achieve the desired chromatographic performance. The following workflow illustrates the logical progression of the optimization experiments.
Caption: Workflow for HPLC method development and validation.
Detailed Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution as required.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the linear range of the method.
Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA Detector, monitor at determined λmax (e.g., 320 nm) |
Method Validation Protocol
The optimized method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4][14] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity analysis using a PDA detector should pass. |
| Linearity | A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity data and the intended application. |
| Accuracy | The recovery should be between 98.0% and 102.0% at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst. The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). The precision at the LOQ should be acceptable. |
| Robustness | The method's performance should be evaluated by making small, deliberate changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits. |
Data Interpretation and System Suitability
Before each analytical run, a system suitability test must be performed. This involves injecting a standard solution multiple times to ensure the chromatographic system is performing adequately.
Caption: System suitability test flowchart.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By carefully controlling the mobile phase pH and utilizing a standard C18 column, this method achieves excellent peak shape and resolution. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a quality control or research environment, providing accurate and precise results.
References
- 1. HPLCバッファー [sigmaaldrich.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phenol, 4-nitro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analytical Method development: an overview [pharmacores.com]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. hplc.eu [hplc.eu]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
One-pot synthesis of pyrazole bearing benzodiazepine derivatives using nitrophenyl compounds
Application Note & Protocol
A Streamlined One-Pot Synthesis of Novel Pyrazole-Fused Benzodiazepine Scaffolds Utilizing Nitrophenyl Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to a highly efficient, one-pot, multicomponent synthesis of pyrazole-bearing benzodiazepine derivatives. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to the combined pharmacological potential of the pyrazole and benzodiazepine moieties, which are recognized as "privileged structures" in drug discovery.[1][2] The protocol leverages the strategic use of nitrophenyl compounds as key starting materials, where the nitro group serves as a masked amine, facilitating a sequential reaction cascade within a single vessel. This approach embodies the principles of green chemistry by improving pot, atom, and step economy (PASE), minimizing waste, and simplifying purification procedures.[3][4] Detailed mechanistic insights, step-by-step experimental protocols, and validation data are provided to enable researchers to reliably synthesize and explore this promising class of molecules.
Scientific Principles & Rationale
The Pharmacological Significance of Pyrazole-Benzodiazepine Hybrids
Benzodiazepines are a cornerstone of neuropharmacology, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through their interaction with the γ-aminobutyric acid (GABA)A receptor.[5] Similarly, the pyrazole nucleus is a versatile pharmacophore found in a wide array of clinically successful drugs, including anti-inflammatory agents (e.g., Celecoxib), analgesics, and anticancer therapies.[2][6] The fusion of these two heterocyclic systems into a single molecular entity creates novel chemical scaffolds with the potential for synergistic or unique biological activities, targeting a range of diseases from central nervous system disorders to oncology.[7][8]
The Strategic Advantage of One-Pot Multicomponent Reactions (MCRs)
Traditional linear synthesis involves multiple sequential steps with the isolation and purification of each intermediate, leading to significant time, resource, and material loss. One-pot multicomponent reactions (MCRs) circumvent these issues by combining two or more starting materials in a single reaction vessel to form a complex product in a single operation.[3][9] This methodology is highly convergent and efficient, offering key advantages:
-
Step Economy: Reduces the number of synthetic and purification steps.
-
Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.
-
Reduced Waste: Minimizes solvent consumption and chemical waste.
-
Operational Simplicity: Simplifies experimental setup and execution.
The Role of Nitrophenyl Precursors: A Masked Amine Strategy
The cornerstone of this synthetic strategy is the use of an ortho-substituted nitrophenyl compound, such as 2-amino-5-nitrobenzophenone.[10] The nitro group is a robust and relatively inert functional group that does not interfere with the initial reaction steps. However, it can be selectively reduced to an amino group under specific conditions in situ. This "masked amine" approach is critical for the success of the one-pot protocol. It allows for a controlled, sequential reaction cascade where the newly formed amine can participate in an intramolecular cyclization to form the seven-membered benzodiazepine ring without premature side reactions.
Proposed Reaction Mechanism
The one-pot synthesis proceeds through a carefully orchestrated cascade of reactions. The proposed mechanism involves three key stages: (1) Formation of a pyrazolone intermediate, (2) in situ reduction of the nitro group, and (3) intramolecular cyclization to form the final fused pyrazole-benzodiazepine product.
-
Knoevenagel Condensation & Pyrazolone Formation: The reaction initiates with the condensation of a β-ketoester (e.g., ethyl acetoacetate) and hydrazine hydrate to form a pyrazolone intermediate. Simultaneously, the aldehyde or ketone functionality on the nitrophenyl starting material undergoes a Knoevenagel condensation with the active methylene group of the newly formed pyrazolone.
-
In Situ Reduction: A reducing agent, such as sodium dithionite (Na₂S₂O₄), is introduced into the reaction mixture. It selectively reduces the aromatic nitro group to a primary amine. This step is crucial and is performed in the same pot without isolating the intermediate from step 1.
-
Intramolecular Cyclization & Dehydration: The newly generated ortho-amino group performs a nucleophilic attack on the ketone carbonyl of the benzophenone moiety, leading to an intramolecular cyclization. Subsequent dehydration yields the stable seven-membered diazepine ring, completing the formation of the fused pyrazole-benzodiazepine scaffold.
Detailed Experimental Protocol
Materials and Reagents
-
Substituted 2-amino-5-nitrobenzophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq)
-
Ethanol (EtOH), reagent grade
-
Water (deionized)
-
Ethyl acetate (EtOAc), for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., ESI-MS)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add substituted 2-amino-5-nitrobenzophenone (e.g., 10 mmol, 1.0 eq), ethyl acetoacetate (12 mmol, 1.2 eq), hydrazine hydrate (15 mmol, 1.5 eq), and ethanol (40 mL).
-
Initial Condensation: Stir the mixture at reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction progress by TLC until the starting benzophenone is consumed.
-
In Situ Reduction: Cool the reaction mixture to room temperature. In a separate beaker, dissolve sodium dithionite (30 mmol, 3.0 eq) in 20 mL of water. Add this solution dropwise to the reaction flask over 15 minutes.
-
Cyclization: After the addition is complete, return the flask to the heating mantle and reflux for an additional 4-6 hours. Monitor the formation of the final product by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate).
-
Product Isolation: Collect the pure fractions, combine them, and evaporate the solvent to yield the pyrazole-bearing benzodiazepine derivative as a solid. Determine the yield and proceed with characterization.
Protocol Validation and Data Interpretation
Expected Outcomes & Yields
The protocol is expected to be robust for a variety of substitutions on the benzophenone and β-dicarbonyl components. Yields are typically in the moderate to good range, depending on the electronic and steric nature of the substituents.
| Entry | R¹ on Benzophenone | R² on β-Ketoester | Typical Yield (%) |
| 1 | H | CH₃ | 65-75% |
| 2 | Cl | CH₃ | 70-80% |
| 3 | OCH₃ | CH₃ | 60-70% |
| 4 | H | Ph | 55-65% |
Spectroscopic Data Analysis
The structure of the synthesized compounds must be confirmed using standard spectroscopic techniques. Below is a representative data set for an example product.
| Data Type | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.5-8.0 ppm range. A characteristic singlet for the pyrazole CH proton around 6.0 ppm. Signals corresponding to the R¹ and R² substituents. Absence of the broad NH₂ signals from the reduced intermediate, indicating successful cyclization. |
| ¹³C NMR | Signals for the imine (C=N) carbon of the diazepine ring around 160-170 ppm. Aromatic carbons in the 110-150 ppm range. Signals corresponding to the pyrazole ring carbons and substituents. |
| Mass Spec (MS) | A clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound. |
Troubleshooting
-
Low Yield: May result from incomplete reduction or cyclization. Ensure the sodium dithionite is fresh and added in sufficient excess. The second reflux time can be extended if TLC shows incomplete conversion.
-
Impure Product: The presence of unreacted pyrazolone intermediate is a common impurity. Careful column chromatography with a slow gradient elution is recommended for effective separation.
-
No Reaction: Verify the integrity of the starting materials. The initial condensation is acid/base sensitive; a catalytic amount of acetic acid can sometimes facilitate this step if it stalls.
Workflow and Logic Visualization
The entire process from material preparation to final product analysis can be summarized in a logical workflow.
Conclusion
This application note details a reliable and highly efficient one-pot method for synthesizing novel pyrazole-fused benzodiazepine derivatives. By employing a masked amine strategy with nitrophenyl precursors, this protocol minimizes operational complexity and waste while providing good yields for a variety of substrates. The resulting molecular scaffolds are of high interest for drug discovery programs, and this guide provides researchers with the necessary tools to access these valuable compounds for further biological evaluation.
References
- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1,2,4]triazolo[1,5-d][1,4]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. Synthesis of benzodiazepino and triazino pyrazolo azacarbazoles. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
The Strategic Utility of 3-(4-Nitrophenyl)-3-oxopropanenitrile in the Genesis of Advanced Materials: Application Notes and Protocols
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of modern materials science and drug discovery, the demand for novel molecular architectures with tailored functionalities is ever-present. Within the synthetic chemist's toolkit, certain intermediates stand out for their exceptional versatility and reactivity. 3-(4-Nitrophenyl)-3-oxopropanenitrile is one such pivotal precursor. Its molecular framework, characterized by a reactive β-ketonitrile moiety and an electron-withdrawing nitrophenyl group, offers a rich playground for chemical transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced materials, ranging from complex heterocyclic systems to functional dyes and potential precursors for coordination polymers. The protocols and discussions herein are curated for researchers, scientists, and professionals in drug development, aiming to provide not just procedural steps, but also a deeper understanding of the underlying chemical principles.
The strategic placement of the ketone, nitrile, and nitro functionalities makes this compound a highly valuable C3 synthon.[1] The activated methylene group, flanked by two electron-withdrawing groups, is readily deprotonated, initiating a cascade of possible reactions. Simultaneously, the ketone and nitrile groups serve as prime sites for cyclization and condensation reactions.[2] The para-nitro group on the phenyl ring significantly influences the electronic properties of the molecule and any subsequent derivatives, often imparting unique photophysical characteristics or serving as a handle for further functionalization.[3]
This document will navigate through key applications, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices, thereby empowering researchers to leverage the full synthetic potential of this remarkable compound.
Core Applications in Advanced Materials Synthesis
The utility of this compound is most prominently displayed in its role as a precursor to a diverse array of heterocyclic compounds. These heterocycles are not merely academic curiosities; they often form the core of functional materials and pharmaceutically active molecules.[2]
Synthesis of Polysubstituted Pyridine Derivatives
Substituted pyridines are a cornerstone of medicinal chemistry and materials science.[4] this compound serves as an excellent starting material for the construction of highly functionalized pyridine rings, often through multicomponent reactions (MCRs) which offer efficiency and atom economy.[2]
Scientific Rationale: The synthesis of pyridines from β-ketonitriles often follows a modified Hantzsch-type synthesis or Bohlmann-Rahtz pathway. The reaction typically involves the condensation of the β-ketonitrile with an enamine or an active methylene compound in the presence of an ammonia source. The driving force for these reactions is the formation of a stable aromatic pyridine ring. The choice of reactants allows for the introduction of diverse substituents, thereby tuning the properties of the final molecule.
Protocol 1: Synthesis of 2-Amino-6-(4-nitrophenyl)-4-phenylnicotinonitrile
This protocol details a one-pot, three-component reaction for the synthesis of a highly substituted pyridine derivative.
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in 15 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent, such as a mixture of ethanol and dimethylformamide (DMF), to obtain the pure 2-amino-6-(4-nitrophenyl)-4-phenylnicotinonitrile.
Causality of Experimental Choices:
-
Ammonium acetate: Serves as both the ammonia source for the pyridine ring and a basic catalyst.
-
Glacial Acetic Acid: A catalytic amount of acid promotes the initial Knoevenagel condensation between benzaldehyde and malononitrile.
-
Ethanol: A polar protic solvent that is effective in dissolving the reactants and facilitating the reaction.
-
Reflux: The elevated temperature provides the necessary activation energy for the cyclization and aromatization steps.
Experimental Workflow: Pyridine Synthesis
Caption: Workflow for the synthesis of a polysubstituted pyridine derivative.
Construction of Pyrimidine and Pyrazole Scaffolds
The pyrimidine core is fundamental in nucleic acids and numerous pharmaceuticals.[2] Similarly, pyrazoles are prevalent in medicinal chemistry. This compound provides a direct route to these important heterocyclic systems.
Scientific Rationale: The synthesis of pyrimidines from β-ketonitriles typically involves condensation with urea, guanidine, or amidines.[2] The reaction proceeds through an initial attack of the nitrogen nucleophile on the ketone, followed by cyclization involving the nitrile group. For pyrazole synthesis, the 1,3-dicarbonyl-like nature of the β-ketonitrile allows for a classic Knorr-type cyclization with hydrazine or its derivatives. The regioselectivity of the cyclization is often controlled by the differential reactivity of the ketone and the nitrile-adjacent carbon.
Protocol 2: Synthesis of 4-(4-Nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Materials:
-
This compound
-
Thiourea
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in 20 mL of absolute ethanol.
-
Add anhydrous potassium carbonate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to yield the pure pyrimidine derivative.
Causality of Experimental Choices:
-
Thiourea: Provides the N-C-N backbone for the pyrimidine ring.
-
Potassium Carbonate: A base is required to deprotonate the active methylene group and facilitate the initial condensation reaction.
-
Ethanol: A suitable solvent for the reactants.
-
Acidification: The product is often soluble in the basic reaction mixture as a salt; acidification is necessary for its precipitation.
Reaction Mechanism: Pyrimidine Synthesis
Caption: General mechanism for pyrimidine synthesis from a β-ketonitrile.
Precursor to Push-Pull Chromophores for Nonlinear Optics
The strong electron-withdrawing nature of the nitro group and the cyano group in derivatives of this compound makes them excellent candidates for the acceptor part of push-pull chromophores.[5] These D-π-A (Donor-π-Acceptor) systems are of significant interest for applications in nonlinear optics (NLO).[6][7]
Scientific Rationale: Push-pull chromophores possess a permanent dipole moment due to intramolecular charge transfer from the electron-donating group to the electron-accepting group through a π-conjugated bridge. This charge transfer is responsible for their large hyperpolarizability, a key property for NLO materials. By reacting this compound with various electron-donating aldehydes, a π-conjugated bridge can be established, leading to the formation of potent push-pull systems.
Protocol 3: Synthesis of a Push-Pull Chromophore via Knoevenagel Condensation
Materials:
-
This compound
-
4-(Dimethylamino)benzaldehyde (electron-donating aldehyde)
-
Piperidine (catalyst)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in 25 mL of toluene.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 3-5 hours, collecting the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality of Experimental Choices:
-
4-(Dimethylamino)benzaldehyde: A strong electron-donating group that will form the donor part of the push-pull system.
-
Piperidine: A basic catalyst commonly used for Knoevenagel condensations.
-
Toluene and Dean-Stark apparatus: Toluene is a suitable solvent, and the Dean-Stark trap is used to remove water, driving the condensation reaction to completion.
-
Column Chromatography: Necessary to purify the product from unreacted starting materials and byproducts.
Data Presentation: Properties of Synthesized Heterocycles
| Compound Class | Synthetic Method | Key Reagents | Typical Yield (%) | Potential Applications |
| Pyridines | Multicomponent Reaction | Aldehyde, Malononitrile, NH₄OAc | 75-85 | Pharmaceuticals, Ligands |
| Pyrimidines | Cyclocondensation | Thiourea, K₂CO₃ | 70-80 | Bioactive Molecules |
| Pyrazoles | Cyclocondensation | Hydrazine Hydrate | 80-90 | Agrochemicals, Dyes |
| Push-Pull Dyes | Knoevenagel Condensation | Donor-Aldehyde, Piperidine | 60-70 | Nonlinear Optics |
Conclusion and Future Outlook
This compound has demonstrated its prowess as a versatile and powerful building block in the synthesis of a wide range of advanced materials. Its trifunctional nature allows for the facile construction of complex heterocyclic systems, which are at the heart of many technological and medicinal advancements. The protocols outlined in this guide serve as a starting point for researchers to explore the vast synthetic potential of this compound.
The future applications of this compound are likely to expand further into the realm of materials science. Its use as a precursor for novel metal-organic frameworks (MOFs) with tailored porosity and catalytic activity is an exciting avenue for exploration. Furthermore, the development of new functional dyes and pigments with enhanced photostability and specific color properties will continue to be an active area of research. As our understanding of structure-property relationships deepens, the strategic deployment of versatile synthons like this compound will be paramount in the creation of the next generation of advanced materials.
References
- 1. Synthesis and Characterization of some Metal Complexes prepared from Schiff Base Ligand having Heterocyclic unit | Semantic Scholar [semanticscholar.org]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Cytotoxicity Studies of Compounds Derived from 3-(4-Nitrophenyl)-3-oxopropanenitrile
Introduction: Unveiling the Cytotoxic Potential of Novel Nitrophenyl Derivatives
The quest for novel anticancer agents is a cornerstone of modern drug discovery.[1] Compounds featuring a nitrophenyl group have garnered significant interest due to their diverse pharmacological activities, including potential as anticancer agents.[2][3] The core structure, 3-(4-Nitrophenyl)-3-oxopropanenitrile, serves as a versatile scaffold for the synthesis of a variety of derivatives, such as chalcones, which have demonstrated promising anti-proliferative and cytotoxic effects against various cancer cell lines.[4][5][6][7][8]
The evaluation of the cytotoxic potential of these novel chemical entities is a critical initial step in the drug discovery pipeline.[9] In vitro cytotoxicity assays provide fundamental information on the dose-dependent toxicity of a compound in cultured cells.[9] These assays are essential for high-throughput screening of compound libraries, elucidating mechanisms of cell death, and identifying promising candidates for further preclinical development.[10][9]
This comprehensive guide provides detailed protocols for assessing the in vitro cytotoxicity of compounds derived from this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to explain the underlying principles and rationale behind the experimental choices. We will delve into three widely-used and robust cytotoxicity assays: the MTT assay for assessing metabolic viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Caspase-3/7 assay for quantifying apoptosis.
I. Foundational Concepts: Selecting the Right Tools for Cytotoxicity Assessment
A multi-faceted approach is crucial for a thorough understanding of a compound's cytotoxic profile. Relying on a single assay can sometimes provide an incomplete or misleading picture.[11] Therefore, we advocate for the use of orthogonal assays that measure different cellular events associated with cell death.
-
Metabolic Activity (MTT Assay): This colorimetric assay is a workhorse in cytotoxicity screening.[1][12] It measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of viable cells.[13][14] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[14]
-
Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay is another fundamental method for quantifying cytotoxicity.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[15][16] The assay measures the enzymatic activity of LDH in the supernatant, which correlates with the extent of cell lysis.[16][17]
-
Apoptosis Induction (Caspase-3/7 Assay): To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a direct measurement of key apoptotic effectors is necessary. Caspases-3 and -7 are key executioner caspases that are activated during the apoptotic cascade.[18][19] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[20][21]
Cell Line Selection: The Biological Context
The choice of cell lines is a critical parameter that can significantly influence the outcome and interpretation of cytotoxicity studies.[22] It is advisable to screen compounds against a panel of cancer cell lines representing different tumor types to assess the breadth of activity.[23][24] For this guide, we will use the following commonly studied cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.[4]
-
A549: A human lung carcinoma cell line.[4]
-
HepG2: A human hepatocarcinoma cell line.[4]
Additionally, including a non-cancerous cell line, such as a human fibroblast line, is crucial for evaluating the selectivity of the compounds and their potential toxicity to normal tissues.[2][22]
II. Experimental Workflow: A Visual Guide
The overall workflow for assessing the in vitro cytotoxicity of the nitrophenyl derivatives is a systematic process, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
III. Detailed Protocols
A. Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability by measuring the metabolic activity of cells treated with the test compounds.[12][13]
Materials:
-
Test compounds derived from this compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete medium. A typical starting range is from 0.1 µM to 100 µM.[12]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically <0.5%) and an untreated control (cells in medium only).[12][25]
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[26]
-
Incubate the plate for an additional 2-4 hours at 37°C.[26]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition:
B. Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of LDH from cells with compromised membrane integrity.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
Treated cell culture plates (from Protocol 1, step 2)
-
96-well flat-bottom assay plates
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat untreated cells with the lysis buffer provided in the kit for 45 minutes before the assay.
-
Background Control: Complete medium without cells.
-
-
Sample Collection:
-
After the compound treatment period, carefully transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new 96-well assay plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
C. Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.[20]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., Promega)
-
Treated cell culture plates (from Protocol 1, step 2)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Assay Execution:
-
Remove the cell culture plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
IV. Data Analysis and Interpretation
Data Presentation
Summarize the quantitative data in a clear and structured table. The primary endpoint for cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in cell viability compared to the control.[9]
Table 1: Hypothetical IC50 Values (µM) of Nitrophenyl Derivatives against Cancer Cell Lines
| Compound | MCF-7 (48h) | A549 (48h) | HepG2 (48h) |
| Derivative 1 | 12.5 ± 1.8 | 25.3 ± 2.5 | 18.7 ± 2.1 |
| Derivative 2 | 5.2 ± 0.9 | 8.9 ± 1.2 | 7.1 ± 1.0 |
| Derivative 3 | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Calculating Percentage Viability and Cytotoxicity:
-
MTT Assay:
-
% Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100
-
Interpreting the Results
The IC50 values provide a quantitative measure of the potency of each compound. A lower IC50 value indicates higher cytotoxic activity. By comparing the results from the different assays, you can start to elucidate the mechanism of cell death.
Caption: Interpreting multi-assay cytotoxicity data.
-
Scenario 1: Potent Cytotoxicity via Apoptosis
-
If a compound exhibits a low IC50 value in the MTT assay and a corresponding high signal in the Caspase-3/7 assay at similar concentrations, it strongly suggests that the compound induces apoptosis. A delayed increase in LDH release might be observed at later time points as apoptotic cells progress to secondary necrosis.
-
-
Scenario 2: Primary Necrotic Effect
-
A low IC50 in the MTT assay accompanied by a rapid and significant increase in LDH release with low or no Caspase-3/7 activation would indicate a primary necrotic mechanism of cell death, where the cell membrane is rapidly compromised.
-
V. Troubleshooting Common Issues
Even with robust protocols, issues can arise. Here are some common problems and their solutions.[25][28][29]
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[29] |
| Low absorbance/luminescence signal | Too few cells seeded, insufficient incubation time, reagent degradation. | Optimize cell seeding density for each cell line.[25] Perform a time-course experiment.[29] Prepare fresh reagents and store them correctly.[25] |
| High background in LDH assay | Serum in the medium can contain LDH. Rough handling of cells. | Use serum-free medium during the final hours of compound incubation. Handle plates gently to avoid accidental cell lysis. |
| Compound precipitation | Poor solubility of the compound in the culture medium. | Check the solubility of the compound. Use a suitable solvent like DMSO, keeping the final concentration low (typically <0.5%).[25] |
VI. Concluding Remarks and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro cytotoxic evaluation of novel compounds derived from this compound. By employing a multi-assay approach, researchers can gain valuable insights into not only the potency of their compounds but also their potential mechanisms of action.
Promising candidates identified through these screens, characterized by low IC50 values and high selectivity for cancer cells, can then be advanced to more complex studies. These may include cell cycle analysis, investigation of specific signaling pathways, and ultimately, in vivo efficacy studies in animal models. This systematic approach to cytotoxicity testing is fundamental to the successful progression of novel chemical entities from the laboratory to the clinic.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (3383-43-5) for sale [vulcanchem.com]
- 6. Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. kosheeka.com [kosheeka.com]
- 11. omicsonline.org [omicsonline.org]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. stemcell.com [stemcell.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. wuxibiology.com [wuxibiology.com]
- 24. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. atcc.org [atcc.org]
- 27. MTT (Assay protocol [protocols.io]
- 28. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 29. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile
Welcome to the dedicated technical support center for the synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile (CAS 3383-43-5). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a versatile building block, its efficient synthesis is crucial for various downstream applications, including the development of heterocyclic compounds and pharmaceutically active molecules.[1]
This resource moves beyond simple protocols to provide in-depth troubleshooting, answers to frequently encountered challenges, and the fundamental chemical principles behind each recommendation. Our goal is to empower you to not only replicate a synthesis but to understand, optimize, and troubleshoot it effectively.
Primary Synthetic Route: The Crossed Claisen-Type Condensation
The most reliable and common method for synthesizing this compound is a crossed Claisen-type condensation.[2][3] This reaction involves the carbon-carbon bond formation between a non-enolizable ester, ethyl 4-nitrobenzoate, and the enolizable α-carbon of acetonitrile. The reaction is driven by a strong, stoichiometric base.
Reaction Scheme: Ethyl 4-nitrobenzoate + Acetonitrile --(Strong Base)--> this compound
The mechanism, initiated by the deprotonation of acetonitrile, is a cornerstone of this synthesis.
Reaction Mechanism Diagram
Caption: Mechanism of the Claisen-type condensation for β-ketonitrile synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is disappointingly low or I have no product at all. What are the most likely causes?
This is the most frequent challenge, and it almost always traces back to one of three areas: the base, the reaction conditions, or the reagents' quality.
A1.1: Issues with the Base
-
Problem: You used a catalytic amount of base.
-
Scientific Reason: Unlike many base-catalyzed reactions, the Claisen condensation requires a stoichiometric amount (at least 1 full equivalent) of a strong base . The product, a β-ketonitrile, has an acidic α-proton (pKa ≈ 11) which is much more acidic than the alcohol byproduct (pKa ≈ 16-17).[4] The alkoxide generated during the reaction will immediately deprotonate the β-ketonitrile product. This final, irreversible acid-base step forms a highly resonance-stabilized enolate, which acts as the thermodynamic driving force for the entire reaction.[3][4][5][6] Without enough base to deprotonate the product, the reaction equilibrium does not favor product formation.
-
Solution: Use at least 1.0 equivalent of a strong base. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to account for any minor impurities or moisture.
-
-
Problem: The base was old, improperly stored, or inactive.
-
Scientific Reason: Strong bases used for this reaction, such as sodium hydride (NaH) and n-butyllithium (n-BuLi), are extremely sensitive to moisture and air.[7] NaH reacts with water to form NaOH and H₂, while n-BuLi is pyrophoric and reacts with both water and CO₂. Degraded base will not be strong enough to deprotonate acetonitrile efficiently.
-
Solution: Use a fresh bottle of NaH from a sealed container, preferably handling it in a glovebox or under a stream of inert gas (Argon or Nitrogen). For n-BuLi, use a recently purchased, sealed bottle and titrate it before use to determine its exact molarity.
-
A1.2: Suboptimal Reaction Conditions & Reagents
-
Problem: Your glassware and solvents were not completely dry.
-
Scientific Reason: Moisture is the enemy of strong bases. Any water present will quench the base, reducing its effective molarity and inhibiting the initial deprotonation of acetonitrile, which is the first step of the reaction.[7][8]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or purchased from a sealed bottle (e.g., Sure/Seal™).
-
-
Problem: The reaction temperature was incorrect.
-
Scientific Reason: The optimal temperature is highly dependent on the base used. Reactions with n-BuLi are typically performed at very low temperatures (e.g., -78 °C) to control its high reactivity and prevent side reactions.[7] Reactions with NaH often require heating (e.g., reflux) to overcome the activation energy barrier.[7][8]
-
Solution: Adhere to the temperature specified for your chosen base. For n-BuLi, use a dry ice/acetone bath. For NaH, use a heating mantle with a temperature controller.
-
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My reaction mixture turned dark brown or black. What does this indicate?
-
Scientific Reason: A dark coloration often signifies decomposition of starting materials or the product. This can be caused by excessively high reaction temperatures, especially when using strong bases which can promote side reactions.[7] The nitro group on the aromatic ring is a strong electron-withdrawing group, making the molecule susceptible to certain degradation pathways under harsh basic conditions and high heat.
-
Solution:
-
Lower the Temperature: If you are heating the reaction, try running it at a lower temperature for a longer duration.
-
Control Exotherms: Ensure slow, dropwise addition of reactive reagents (like n-BuLi or the ester) to maintain temperature control and dissipate any heat generated.[7]
-
Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.
-
Q3: My TLC analysis shows multiple spots, including unreacted starting materials and unknown byproducts. What are they?
-
Scientific Reason: The presence of starting materials indicates an incomplete reaction (see Q1). The formation of byproducts can arise from several side reactions.
-
Hydrolysis: If there is moisture in your reaction or during workup before acidification, the ester can be hydrolyzed to 4-nitrobenzoic acid, and the nitrile product can be hydrolyzed to the corresponding carboxylic acid or amide.
-
Self-condensation of Acetonitrile: While less favorable than the reaction with the ester, excessive heating or very high concentrations of the acetonitrile enolate could potentially lead to self-condensation products.[9]
-
-
Solution:
-
Monitor with TLC: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10][11] This prevents running the reaction for too long, which can increase byproduct formation.
-
Purification: Most common impurities can be removed via purification. Unreacted ethyl 4-nitrobenzoate and the desired β-ketonitrile product can be separated using column chromatography on silica gel with an ethyl acetate/petroleum ether (or hexanes) eluent system.[1] Acidic impurities can be removed with a basic wash (e.g., sat. NaHCO₃ soln.) during the workup.
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for this synthesis: NaH, n-BuLi, or NaOEt?
There is no single "best" base; the choice depends on laboratory capabilities, scale, and desired reaction conditions.
| Base | Typical Conditions | Pros | Cons |
| Sodium Hydride (NaH) | Reflux in THF or Toluene | Easier to handle than n-BuLi; effective.[3][7] | Requires heating; heterogeneous reaction can sometimes be slow. |
| n-Butyllithium (n-BuLi) | -78 °C in THF | Very strong base, allows for low-temperature reaction, improving selectivity.[7] | Pyrophoric, requires careful handling and titration.[7] |
| Sodium Ethoxide (NaOEt) | Room temp. or reflux in Ethanol | Classic base for Claisen reactions; avoids transesterification with the ethyl ester.[5][7] | Less potent than NaH or n-BuLi, may result in lower yields or longer reaction times. |
Recommendation: For laboratory-scale synthesis, NaH often provides a good balance of reactivity and ease of handling.
Q2: What is the correct procedure for quenching the reaction and working it up?
A proper workup is critical for isolating the product and preventing hydrolysis.
-
Cooling: Once the reaction is complete (as determined by TLC), cool the mixture in an ice bath (0 °C).
-
Acidification: Cautiously and slowly quench the reaction by adding a dilute acid (e.g., 1M HCl or saturated aqueous NH₄Cl solution) until the solution is acidic (pH ~2-3).[7][8] This protonates the product enolate to form the neutral β-ketonitrile. CAUTION: If using NaH, the quench will produce H₂ gas. Ensure adequate ventilation and no ignition sources.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
Q3: How should I purify the final product?
The crude product is often a yellow solid[1] and can be purified by one of two main methods:
-
Column Chromatography: This is the most effective method for removing impurities. Use silica gel with a gradient of ethyl acetate in petroleum ether or hexanes.[1]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient purification method.[8][12] Ethanol is a commonly used solvent. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH)
-
Preparation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Reagent Addition: Cool the suspension to 0 °C. Slowly add acetonitrile (1.5-2.0 eq.) dropwise to the stirred suspension. After the addition, allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of ethyl 4-nitrobenzoate (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete (typically 4-8 hours), follow the workup procedure described in FAQ Q2.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis using n-Butyllithium (n-BuLi)
-
Preparation: Add anhydrous THF and acetonitrile (1.5-2.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq., solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Acylation: Add a solution of ethyl 4-nitrobenzoate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for an additional 2-3 hours at this temperature.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and follow the workup procedure described in FAQ Q2.
-
Purification: Purify the crude product by column chromatography.
References
- 1. This compound (3383-43-5) for sale [vulcanchem.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal synthetic intermediate. The presence of a ketone, a nitrile, and an activated methylene group makes this molecule a versatile building block, but also susceptible to several competing side reactions.[1][2][3] This guide provides in-depth, field-proven insights to help you optimize your reaction, maximize yield, and ensure product purity.
Primary Synthesis Pathway: Acylation of Acetonitrile
The most common and direct route to this compound is a Claisen-type condensation. This reaction involves the acylation of the acetonitrile carbanion with an appropriate 4-nitrobenzoyl derivative, typically an ester like ethyl 4-nitrobenzoate, in the presence of a strong base.[4][5]
Caption: Desired reaction pathway for the synthesis.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific problems you may encounter during your experiments, linking them to common underlying side reactions.
Issue 1: Low Yield & Complex Crude Product Mixture
Q: My reaction yield is significantly lower than expected, and the crude ¹H NMR spectrum is complex, showing multiple singlets and multiplets that don't correspond to my product or starting materials. What is the likely cause?
A: This issue is frequently caused by the self-condensation of your acetonitrile starting material, a competing reaction known as the Thorpe reaction.[6][7][8] In the presence of a strong base, the acetonitrile carbanion can act as a nucleophile and attack the electrophilic carbon of another acetonitrile molecule.
Side Reaction A: Thorpe Dimerization of Acetonitrile
This base-catalyzed self-condensation produces a β-enaminonitrile dimer.[6][7] This dimer can be further reactive, leading to a complex mixture of oligomers and polymers if not controlled.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Benzoylacetonitrile 99 614-16-4 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thorpe_reaction [chemeurope.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 3-(4-Nitrophenyl)-3-oxopropanenitrile
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(4-Nitrophenyl)-3-oxopropanenitrile.[1][2] It provides a structured approach to troubleshooting common purification challenges and offers detailed, field-proven protocols to achieve high-purity material essential for downstream applications.
PART 1: Understanding the Compound and Potential Impurities
This compound is a yellow solid with the chemical formula C9H6N2O3.[1] Its structure, featuring a ketone, a nitrile, and a nitro group, makes it a versatile intermediate in the synthesis of pharmaceuticals and heterocyclic compounds.[1][2]
Common synthetic routes, such as the Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile or the acylation of a p-nitrophenylacetonitrile derivative, can introduce specific impurities.[1][3] Understanding these potential contaminants is the first step in designing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Residual 4-nitrobenzaldehyde, malononitrile, or p-nitrophenylacetonitrile.
-
By-products: Self-condensation products of starting materials.[4]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 4-nitrobenzoic acid.[2][5][6]
-
Isomeric Impurities: Depending on the synthetic route, other nitrated isomers could be present.[7]
-
Degradation Products: Colored impurities may arise from the degradation of the starting materials or the product.[8]
PART 2: Troubleshooting and Method Selection
The choice of purification technique hinges on the nature and quantity of the impurities present. This flowchart provides a logical path for selecting the most appropriate method.
Caption: Workflow for selecting the appropriate purification technique.
PART 3: Frequently Asked Questions (FAQs) and Detailed Protocols
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
FAQ 1: My crude product is an amorphous solid with significant baseline material on TLC. What's the best initial purification step?
Answer: For a crude solid with a mix of impurities, recrystallization is an excellent and scalable first purification step.[9][10] The key is to select a solvent that dissolves the desired compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble.[10][11]
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents. A rule of thumb is that solvents with similar functional groups to the compound can be good solubilizers.[12]
Solvent Boiling Point (°C) Suitability Ethanol 78.4 Good for moderately polar compounds. Isopropanol 82.5 A slightly less polar alternative to ethanol. Ethyl Acetate 77.1 Effective for many esters and ketones.[12] | Toluene | 110.6 | Useful for less polar compounds; can be part of a co-solvent system.[11][12] |
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
FAQ 2: After recrystallization, my product is still contaminated with an acidic impurity. How can I remove it?
Answer: The presence of an acidic impurity, likely 4-nitrobenzoic acid from nitrile hydrolysis, can be effectively addressed with an acid-base extraction.[13][14] This technique exploits the different solubilities of the acidic impurity and the neutral desired product in aqueous base.[13][14]
Mechanism of Acid-Base Extraction
Caption: Diagram illustrating the separation of an acidic impurity.
Protocol 2: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel, venting frequently to release any evolved CO2.
-
Allow the layers to separate and drain the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer with an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.
FAQ 3: My impurities have very similar polarity to my product, and recrystallization is ineffective. What should I do?
Answer: When dealing with impurities of similar polarity, column chromatography is the most powerful purification technique.[15][16] This method separates compounds based on their differential adsorption to a stationary phase.[15]
Protocol 3: Flash Column Chromatography
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.[4]
-
Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine the optimal solvent system, typically a mixture of hexanes and ethyl acetate. Aim for a retention factor (Rf) of 0.2-0.4 for the best separation.[17]
-
-
Column Packing:
-
Pack the column with silica gel using a slurry method to ensure a homogenous stationary phase.[17]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
References
- 1. This compound (3383-43-5) for sale [vulcanchem.com]
- 2. 3-(4-Nitrophenyl)-3-oxopropanal | Benchchem [benchchem.com]
- 3. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Troubleshooting Low Yield in Knoevenagel Condensation of 4-Nitrobenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the Knoevenagel condensation of 4-nitrobenzaldehyde. By understanding the underlying chemical principles and common experimental pitfalls, you can systematically troubleshoot and optimize your reaction for improved outcomes.
Troubleshooting Guide: Question-and-Answer Format
This section addresses specific problems you may encounter during the Knoevenagel condensation of 4-nitrobenzaldehyde.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation of 4-nitrobenzaldehyde with an active methylene compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield is a common frustration, but it can often be traced back to a few key factors. Let's break down the likely culprits and their solutions.
Possible Causes and Solutions:
-
Inactive Methylene Compound: The acidity of the active methylene compound is paramount for the initial deprotonation by a weak base.[1] If the pKa of your chosen methylene compound is too high, the equilibrium will not favor the formation of the nucleophilic carbanion, stalling the reaction.
-
Solution: Ensure your active methylene compound possesses sufficiently strong electron-withdrawing groups. Malononitrile, ethyl cyanoacetate, and diethyl malonate are standard choices due to the activating nature of their cyano and ester groups.[1] The powerful electron-withdrawing nitro group on 4-nitrobenzaldehyde makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, generally leading to high yields.[2]
-
-
Catalyst Inefficiency or Inappropriateness: The choice and concentration of the base catalyst are critical.[3] A base that is too weak will not effectively deprotonate the active methylene compound. Conversely, a base that is too strong can lead to self-condensation of the 4-nitrobenzaldehyde, a common side reaction that consumes starting material.[3][4]
-
Solution: Weak bases like piperidine, pyridine, or ammonium salts are typically employed.[1][3] Piperidine is a frequently used and effective catalyst for this reaction.[2][5] If you suspect catalyst degradation, use a fresh batch. For optimization, consider screening other weak bases or even greener alternatives like ammonium bicarbonate.[6] In some cases, biocatalysts like porcine pancreas lipase (PPL) have shown promiscuity for this reaction.[7][8]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are all interconnected variables that can significantly impact your yield.
-
Solution:
-
Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to drive the reaction to completion.[3] Refluxing in a suitable solvent is a common strategy.[2][9]
-
Solvent: The polarity of the solvent plays a crucial role.[3] Polar aprotic solvents like DMF and acetonitrile can lead to high conversions in short reaction times.[3] Protic solvents like ethanol are also commonly and effectively used.[2][9] Interestingly, water has been successfully used as a green solvent for this reaction.[10][11]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time for quenching.[2][9]
-
-
-
Presence of Water: The Knoevenagel condensation is, by definition, a condensation reaction, meaning it produces water as a byproduct.[4] This water can inhibit the reaction or even lead to a reversible reaction, thereby lowering the overall yield.[3]
-
Solution: To shift the equilibrium towards the product, consider removing the water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly with non-polar solvents like toluene.[9][12] Alternatively, adding molecular sieves to the reaction mixture can effectively sequester the water produced.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[4] The product is typically an α,β-unsaturated compound.[9] The reaction is usually catalyzed by a weak base.[4]
Q2: How does the nitro group in 4-nitrobenzaldehyde affect the reaction?
A2: The nitro group is a strong electron-withdrawing group. When positioned at the para-position of the benzaldehyde ring, it exerts a powerful electron-withdrawing effect through both resonance and induction.[2] This delocalizes the electron density from the carbonyl carbon, making it significantly more electrophilic and thus more reactive towards nucleophilic attack by the carbanion of the active methylene compound.[2][5] This increased reactivity often leads to higher yields compared to unsubstituted benzaldehyde.[2]
Q3: Can I run the Knoevenagel condensation of 4-nitrobenzaldehyde without a catalyst?
A3: While traditionally base-catalyzed, there have been reports of catalyst-free Knoevenagel condensations, particularly under mechanochemical conditions (ball milling) or in water at elevated temperatures.[10][13] In some aqueous systems, water itself can act as a weak Brønsted base to facilitate the reaction.[10] However, for most standard laboratory preparations, a weak base catalyst is employed to achieve reasonable reaction rates and yields.
Q4: My product seems to be degrading upon purification. What could be the cause?
A4: The product of the Knoevenagel condensation of 4-nitrobenzaldehyde, an α,β-unsaturated compound, can be susceptible to thermal degradation, especially if it contains other sensitive functional groups. Prolonged heating during purification (e.g., distillation at high temperatures) should be avoided. Additionally, some products may be sensitive to acidic or basic conditions, which could be present in chromatography columns or workup procedures. Hydrolytic degradation can also be a concern if water is present at elevated temperatures.[14]
Q5: What are some common side reactions to be aware of?
A5: The most prevalent side reaction is the self-condensation of 4-nitrobenzaldehyde, which is more likely when using a base that is too strong.[3] Another potential side reaction is the Michael addition of the active methylene compound to the newly formed α,β-unsaturated product. This is more common with highly reactive methylene compounds and can be minimized by controlling the stoichiometry of the reactants and the reaction time.[3]
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation with Piperidine Catalyst
This protocol is a representative example for the synthesis of 2-(4-nitrobenzylidene)malononitrile.
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.[2]
-
Add malononitrile (1.1 equivalents) to the solution.[2]
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature to allow the product to crystallize.[2]
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[2]
-
Dry the product under vacuum.[9]
| Reactant | Molar Ratio |
| 4-Nitrobenzaldehyde | 1.0 |
| Malononitrile | 1.1 |
| Piperidine | Catalytic |
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is suitable for reactions where water inhibition is a concern.
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl cyanoacetate
-
Diisopropylethylammonium acetate (DIPEAc) or another suitable weak base
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzaldehyde (1 equivalent) and toluene.[9]
-
Add ethyl cyanoacetate (1.2 equivalents) and a catalytic amount of DIPEAc.[9]
-
Heat the mixture to reflux (approximately 110-115 °C) and collect the water azeotropically in the Dean-Stark trap.[9]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.[9]
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[9]
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low yield in Knoevenagel condensation.
Caption: Simplified mechanism of the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
- 13. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 14. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile, including troubleshooting and frequently asked questions.
Introduction
This compound, a yellow solid with the CAS number 3383-43-5, is a valuable building block in organic synthesis.[1] Its structure, featuring a nitro group, a ketone, and a nitrile, makes it a versatile precursor for various chemical transformations, particularly in the synthesis of heterocyclic compounds with potential pharmacological activities.[1][2] The most common synthetic route to this compound is the Knoevenagel or Claisen-Schmidt condensation of 4-nitrobenzaldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a catalyst.[1][3] The choice of catalyst is paramount, significantly influencing the reaction's yield, purity, and overall efficiency.[2] This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions related to the catalytic synthesis of this important intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of this compound?
The synthesis of this compound and analogous β-ketonitriles is typically achieved through condensation reactions, for which a variety of catalysts can be employed. The choice depends on the specific reactants and desired reaction conditions. Common catalysts fall into these categories:
-
Base Catalysts: These are the most frequently used catalysts for this type of condensation.[2][3]
-
Strong Bases: Sodium hydride (NaH) and sodium ethoxide (NaOEt) are effective but require anhydrous conditions and careful handling due to their reactivity.[4][5]
-
Weaker Bases: Potassium carbonate (K₂CO₃), piperidine, and triethylamine are milder options that can also promote the reaction, often requiring longer reaction times or heating.[5][6]
-
-
Lewis Acid Catalysts: While less common for this specific synthesis, Lewis acids like magnesium perchlorate (Mg(ClO₄)₂), scandium triflate (Sc(OTf)₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) can be used in related Friedel-Crafts acylation reactions to form similar structures.[2] They are often sensitive to moisture.[2]
-
Solid-Phase Catalysts: Heterogeneous catalysts like MgO/ZrO₂ have been shown to be effective for Knoevenagel condensations under solvent-free conditions, offering advantages in terms of ease of separation and potential for recycling.[7]
-
Phase-Transfer Catalysts: In reactions involving immiscible phases, catalysts like tetrabutylammonium bromide (TBAB) can be beneficial.[5]
Q2: I'm observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?
Low yields are a common issue and can stem from several factors.[4] Here's a systematic approach to troubleshooting:
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions and product degradation.[4][5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, extend the reaction time.[4] |
| Poor Quality or Improper Handling of Reagents | Purity: Use high-purity, anhydrous reagents, as impurities can inhibit the reaction.[4][5] Catalyst Activity: Ensure your catalyst is active. Strong bases like NaH can be passivated by an outer layer of sodium hydroxide; wash with dry hexane to remove mineral oil and expose a fresh surface.[5] Lewis acids can be deactivated by moisture.[5] |
| Product Instability | This compound can be unstable.[4] Minimize the time between reaction completion and purification. Store the purified product in a cool, dry, and inert atmosphere.[4] |
| Side Reactions | Hydrolysis: The nitrile group is susceptible to hydrolysis, especially during aqueous workup. Keep the workup brief and at a low temperature.[4] Polymerization: Avoid prolonged heating and overheating, which can lead to polymerization.[4] |
Q3: I'm seeing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?
The formation of byproducts is often due to the high reactivity of the starting materials and the product itself. Common side reactions include:
-
Self-condensation of the active methylene compound: If using a reagent like ethyl cyanoacetate, it can undergo self-condensation under basic conditions.[4]
-
Cannizzaro reaction of the aldehyde: If a strong base is used and the aldehyde has no α-hydrogens (like 4-nitrobenzaldehyde), it can disproportionate into the corresponding alcohol and carboxylic acid.
-
Hydrolysis of the nitrile: As mentioned, the nitrile group can hydrolyze to a primary amide and then to a carboxylic acid, especially under acidic or basic conditions during workup.[4]
-
Michael addition: The product, being an α,β-unsaturated system in its enol form, can undergo Michael addition with nucleophiles present in the reaction mixture.
To minimize these, consider a milder catalyst, lower reaction temperatures, and controlled addition of reagents.[5] A neutral or buffered quench (e.g., saturated aqueous NH₄Cl) during workup can also be beneficial.[5]
II. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Base-Catalyzed Synthesis
This protocol provides a general method for the synthesis of this compound using a base catalyst.
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile or Ethyl Cyanoacetate
-
Base catalyst (e.g., piperidine, sodium ethoxide)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine) to the mixture.[6]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the catalyst and temperature.[4][8]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry.[6]
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
Purification:
The crude this compound can be purified by:
-
Recrystallization: Ethanol or acetic acid are often suitable solvents for recrystallization.[6]
-
Column Chromatography: Silica gel chromatography using a solvent system like ethyl acetate/petroleum ether can be used for purification.[1]
Workflow Diagram:
Caption: General experimental workflow for the catalytic synthesis of this compound.
III. Catalyst Performance Comparison
The choice of catalyst has a significant impact on the reaction outcome. The following table summarizes the performance of different catalyst types for analogous reactions.
| Catalyst Type | Examples | Typical Conditions | Reported Yields (Analogous Reactions) | Advantages | Disadvantages |
| Strong Base | NaH, NaOEt | Anhydrous solvent (e.g., THF, Benzene), Room Temp to Reflux | 70-95%[5] | High reactivity, often shorter reaction times. | Requires stringent anhydrous conditions, pyrophoric nature of some bases.[5] |
| Weaker Base | K₂CO₃, Piperidine, Triethylamine | Anhydrous or protic solvent (e.g., EtOH), Room Temp to Reflux | 50-85%[5][6] | Inexpensive and easier to handle than strong bases.[5] | May require longer reaction times or higher temperatures.[5] |
| Lewis Acid | Mg(ClO₄)₂, Sc(OTf)₃, AlCl₃, FeCl₃ | Anhydrous solvent (e.g., CH₂Cl₂, DCE), Room Temp to moderate heating | 60-90%[2] | Catalytic amounts, mild conditions, good functional group tolerance.[2] | Moisture sensitive, potential for side reactions with sensitive substrates.[2] |
| Solid Base | MgO/ZrO₂ | Solvent-free, 60°C | Good to excellent[7] | Environmentally friendly, easy catalyst removal, potential for reuse.[7] | May require specific catalyst preparation and activation. |
IV. Mechanistic Insights
The synthesis of this compound via the Knoevenagel condensation proceeds through a well-established mechanism.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
-
Deprotonation: The base catalyst removes a proton from the active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or the solvent.
-
Dehydration: The intermediate alcohol undergoes elimination of a water molecule to form the final α,β-unsaturated product.
V. References
-
Vulcanchem. (n.d.). This compound - 3383-43-5. Retrieved from 1
-
BenchChem. (2025). Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis. Retrieved from 9
-
BenchChem. (2025). Troubleshooting low yield in 3-Oxopropanenitrile synthesis. Retrieved from 4
-
ResearchGate. (n.d.). Scheme 1. Reaction conditions: i ñ aromatic aldehydes, ethyl.... Retrieved from 8
-
ResearchGate. (2006). A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. Catalysis Communications, 7(12), 931–935. Retrieved from 7
-
BenchChem. (2025). Performance comparison of different catalysts in 3-Oxopropanenitrile reactions. Retrieved from 2
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from 3
-
BenchChem. (2025). Catalyst selection for improving 3-Oxopropanenitrile reaction efficiency. Retrieved from 5
-
BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis. Retrieved from 6
References
- 1. This compound (3383-43-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 3-Oxonitrile Synthesis with TLC & HPLC
Welcome to the technical support center for the synthesis and analysis of 3-oxonitriles. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical troubleshooting advice for monitoring reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Critical Role of Reaction Monitoring in 3-Oxonitrile Synthesis
The synthesis of 3-oxonitriles, often achieved through methods like the Claisen-type condensation of carboxylic acid esters with nitriles, is a cornerstone reaction in the production of various intermediates for pharmaceuticals and pesticides.[1][2] The success of these syntheses hinges on careful monitoring to determine the point of completion, identify the formation of by-products, and optimize reaction conditions for maximum yield and purity.[3] Both TLC and HPLC are indispensable tools for this purpose, offering complementary qualitative and quantitative insights, respectively.[4][5][6]
Thin-Layer Chromatography (TLC): The Chemist's Eyes
TLC is a rapid, inexpensive, and versatile technique used to quickly assess the progress of a reaction.[7] It operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (an organic solvent system).[8]
The Principle of Separation
In a typical setup for 3-oxonitrile synthesis, the stationary phase is silica gel, which is highly polar. The mobile phase, or eluent, is a less polar organic solvent mixture.
-
Polar Compounds , such as alcohols or carboxylic acids, adhere strongly to the polar silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7]
-
Non-polar Compounds have a weaker interaction with the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Rf value.
The progress of the reaction is visualized by spotting the starting materials and the reaction mixture on the same plate. A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new spot corresponding to the product.[4]
TLC Troubleshooting Guide & FAQs
Here are answers to common issues encountered when using TLC to monitor 3-oxonitrile synthesis.
Q: How do I select the optimal solvent system (eluent)? A: The goal is to find a solvent system where the starting materials and products are well-separated, with Rf values ideally between 0.2 and 0.8.[4] A common starting point for neutral organic molecules is a binary mixture of hexanes and ethyl acetate (EtOAc).[9]
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc in a hexanes/EtOAc mixture).[10]
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent.[10]
Q: My spots are streaking or elongated. What is causing this? A: Streaking is a common problem with several potential causes:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[10][11] Prepare a more dilute solution of your reaction mixture and re-spot.
-
Acidic or Basic Compounds: 3-Oxonitriles or potential byproducts might have acidic or basic properties, leading to poor interactions with the silica gel. Adding a small amount of acid (e.g., 0.1-2% acetic acid) or base (e.g., 0.1-2% triethylamine) to the mobile phase can resolve this.[10]
-
High-Polarity Solvents: High-boiling point, polar reaction solvents like DMF or DMSO can cause severe streaking.[12] After spotting the plate, place it under a high vacuum for 5-10 minutes to evaporate the residual solvent before developing the plate.[12][13]
Q: My starting material and product spots are too close to separate (similar Rf values). What should I do? A: This indicates that the polarity difference between your compounds is insufficient for separation in the current solvent system.
-
Change Solvent System: Experiment with different solvent mixtures. Try changing one of the components to a solvent with different properties (e.g., replace ethyl acetate with dichloromethane or diethyl ether).
-
Use a Co-spot: To confirm if two spots are indeed different compounds, use a "co-spot." In one lane, spot the starting material, in a second lane, spot the reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. If they are different compounds, the co-spot lane will show two distinct spots.[12]
Q: My compound might be unstable on silica gel. How can I verify this? A: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.
-
Run a 2D TLC: Spot your sample in one corner of a square TLC plate and develop it. Then, turn the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, all spots will appear on the diagonal. Spots appearing below the diagonal indicate decomposition.[12][13]
Q: I don't see any spots after developing the plate. A: This can happen for a few reasons:
-
Non-UV Active Compound: Your compound may not absorb UV light. Try using a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with oxidizable functional groups (like the ketone in 3-oxonitriles).[8]
-
Sample Too Dilute: Your sample may be too concentrated.[10] Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[11]
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the line where you spotted your samples, otherwise the samples will dissolve into the solvent reservoir.[11]
TLC Data Summary
| Compound Polarity | Typical Eluent Composition | Expected Rf Range | Troubleshooting Action |
| Low to Medium | 10-30% EtOAc in Hexanes | 0.4 - 0.8 | Eluent may be too polar; decrease EtOAc %. |
| Medium to High | 40-60% EtOAc in Hexanes | 0.2 - 0.5 | Eluent may be too non-polar; increase EtOAc %. |
| Very High | 5-10% MeOH in DCM | 0.1 - 0.3 | Use a more polar system; consider reversed-phase TLC. |
Experimental Protocol: TLC Monitoring
-
Prepare the Chamber: Pour a small amount (~0.5 cm depth) of your chosen eluent into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.[8]
-
Prepare the Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[9] Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Spot the Plate: Dip a capillary tube into your sample solution. Lightly touch the capillary to the designated lane on the starting line. Keep the spot as small as possible.[4] Repeat for all lanes. For the co-spot lane, spot the SM first, then spot the reaction mixture directly on top.
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent to travel up the plate via capillary action.[14]
-
Analyze: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Visualize: View the plate under a UV lamp (254 nm) and circle any visible spots.[4] If necessary, use a chemical stain (e.g., dip into a KMnO₄ solution) to visualize the spots.[10]
-
Interpret: Compare the lanes. The reaction is complete when the SM spot is absent from the 'R' lane, which should show a new product spot.
TLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common TLC issues.
High-Performance Liquid Chromatography (HPLC): Quantitative Assurance
While TLC is excellent for rapid, qualitative checks, HPLC is the preferred method for quantitative analysis of reaction progress.[5][15] It provides precise data on the consumption of reactants and the formation of products and byproducts, allowing for accurate determination of reaction kinetics and final conversion.
The Principle of Separation
For analyzing 3-oxonitriles, reversed-phase HPLC is most common.
-
Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica column.
-
Mobile Phase: A polar mixture, typically water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[16]
In this mode, non-polar compounds have a stronger affinity for the stationary phase and elute later (longer retention time), while polar compounds interact more with the mobile phase and elute earlier (shorter retention time). A UV detector is commonly used, as the carbonyl group in 3-oxonitriles typically provides sufficient UV absorbance for detection.
HPLC Troubleshooting Guide & FAQs
Q: How do I develop an HPLC method for my reaction? A: Method development involves selecting the right column and mobile phase to achieve good separation (resolution) of all components.
-
Column: A standard C18 column is a robust starting point. For compounds with nitrile groups, a Cyano (CN) column can also be an excellent choice, usable in both normal and reversed-phase modes.[17][18]
-
Mobile Phase: Start with an isocratic (constant composition) mobile phase, for example, 50:50 acetonitrile:water. Inject standards of your starting materials to determine their retention times. Then, inject a sample of your reaction mixture.
-
Optimization: If peaks are poorly resolved, a gradient elution (where the mobile phase composition changes over time) may be necessary. For example, you can start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute more non-polar compounds.
Q: My system backpressure is abnormally high or fluctuating. A: Pressure issues are among the most common HPLC problems.[19][20]
-
High Pressure: This usually indicates a blockage.[21] Systematically isolate the source by removing components (start with the column). A common culprit is a clogged column inlet frit, often due to particulate matter from unfiltered samples.
-
Fluctuating Pressure: This often points to air bubbles in the pump or a faulty check valve.[19][22] Ensure your mobile phase is thoroughly degassed and purge the pump.
Q: My peak shapes are poor (tailing or fronting). A: Poor peak shape compromises quantification.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase (e.g., basic compounds interacting with residual silanols on the silica). It can also be a sign of column degradation or overload.[19][20] Try adding a modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase or using a different column.
-
Peak Fronting: This is a classic sign of sample overload. Dilute your sample and reinject.
Q: My retention times are shifting between runs. A: Inconsistent retention times make peak identification unreliable.
-
Mobile Phase: Inaccurate mobile phase preparation is a frequent cause. Prepare fresh mobile phase daily and use a precise graduated cylinder or balance.
-
Temperature: Column temperature fluctuations can affect retention times. A column oven provides a stable thermal environment.[22]
-
Flow Rate: Inconsistent flow from the pump, possibly due to leaks or air bubbles, will cause drift.[19]
Q: My baseline is noisy or drifting. A: A stable baseline is critical for accurate integration and detecting small peaks.
-
Contamination: Impurities in the mobile phase or a contaminated flow cell can cause noise.[23] Use high-purity, HPLC-grade solvents.[22]
-
Air Bubbles: Air bubbles passing through the detector cell will cause sharp spikes in the baseline. Ensure proper degassing.[22]
-
Detector Lamp: An aging detector lamp can cause baseline drift.
HPLC Data Summary
| Parameter | Typical Starting Conditions | Common Issues & Solutions |
| Column | C18, 4.6 x 150 mm, 5 µm | Column Clogging: Filter samples; use a guard column. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic or Acetic Acid) | Poor Resolution: Switch from isocratic to gradient elution. |
| Flow Rate | 1.0 mL/min | High Pressure: Check for blockages; reduce flow rate. |
| Detection | UV, ~210-254 nm (scan for λmax) | Noisy Baseline: Degas mobile phase; use HPLC-grade solvents. |
| Injection Vol. | 10 µL | Peak Fronting: Dilute the sample; inject a smaller volume. |
Experimental Protocol: HPLC Monitoring
-
System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase. The pump pressure should be stable, and the detector baseline should be flat.
-
Sample Preparation: Take an aliquot (~50 µL) from the reaction mixture. Quench it immediately by diluting it into a larger volume (~1 mL) of the initial mobile phase in an HPLC vial. This stops the reaction and prepares the sample for injection.
-
Run Standards: Inject known concentrations of your starting material(s) to determine their retention times and generate a calibration curve if absolute quantification is needed.
-
Inject Sample: Inject the prepared sample from the reaction mixture.
-
Data Analysis: Monitor the chromatogram. Identify peaks based on the retention times of your standards.
-
Interpretation: Calculate the percentage conversion by comparing the peak area of the starting material at different time points. The reaction is complete when the starting material peak area is negligible or constant over consecutive time points. The appearance and growth of the product peak confirm the reaction's progress.
HPLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
Method Validation and System Suitability
For results to be trustworthy, especially in a drug development environment, analytical methods must be validated.[24] Validation ensures the method is specific, accurate, precise, and linear over the intended concentration range.[25][26]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, impurities).
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Before running a sequence of samples, an HPLC system suitability test should be performed. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes, ensuring the system is performing correctly before analyzing valuable samples.
References
- 1. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 2. Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. microbenotes.com [microbenotes.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. silicycle.com [silicycle.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. usp.org [usp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
- 19. labcompare.com [labcompare.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. pharmahealthsciences.net [pharmahealthsciences.net]
- 22. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Furan-3-yl)-3-oxopropanenitrile is a valuable heterocyclic building block, and its synthesis presents a choice between distinct catalytic strategies. This guide provides an in-depth comparative analysis of the primary catalytic systems for its synthesis, supported by experimental data from analogous reactions and established synthetic protocols.
Introduction to Synthetic Strategies
The synthesis of 3-(furan-3-yl)-3-oxopropanenitrile, a β-ketonitrile, is primarily approached through two distinct mechanistic pathways: the electrophilic substitution of a furan precursor via a Friedel-Crafts-type acylation, and the nucleophilic addition of an acetonitrile anion to a furan-3-carbonyl derivative in a Claisen-type condensation. The choice of catalyst is the determining factor for the efficiency and practicality of each route.
Figure 1: Primary Synthetic Routes to 3-(Furan-3-yl)-3-oxopropanenitrile.
Lewis Acid Catalysis: The Friedel-Crafts Approach
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic systems. In the context of synthesizing 3-(furan-3-yl)-3-oxopropanenitrile, this would involve the reaction of a furan-3-yl precursor with a cyanoacetylating agent, such as cyanoacetic anhydride or cyanoacetyl chloride, in the presence of a Lewis acid catalyst.
However, the furan ring is sensitive to strong acids and prone to polymerization, which makes the choice of Lewis acid critical.[1][2] Classical, highly active Lewis acids like aluminum chloride (AlCl₃) often lead to decomposition and low yields.[2] Milder or more specialized Lewis acids are therefore preferred.
Comparative Performance of Lewis Acid Catalysts
The following table summarizes the performance of various Lewis acids in analogous Friedel-Crafts acylation reactions for the synthesis of β-ketonitriles.[3][4]
| Catalyst Type | Catalyst Examples | Typical Conditions | Reported Yields (Analogous Reactions) | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | Anhydrous solvent (e.g., CH₂Cl₂), RT to moderate heat | Variable, often low for sensitive substrates | Readily available, inexpensive | Moisture-sensitive, can cause substrate decomposition, often required in stoichiometric amounts.[2][5] |
| Milder Lewis Acids | Mg(ClO₄)₂, Sc(OTf)₃ | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to RT | 60-90%[3][4] | Catalytic amounts, mild conditions, good functional group tolerance.[3] | Can be moisture-sensitive, higher cost for some catalysts.[3] |
| Boron-based Lewis Acids | BF₃·OEt₂ | Anhydrous solvent, often used in catalytic amounts | Moderate to good | Less harsh than AlCl₃, effective in catalytic amounts.[2][5] | Can still be moisture-sensitive. |
| Heterogeneous Catalysts | AlPW₁₂O₄₀ / Mg(OH)₂ | Direct reaction with carboxylic acids | Good to excellent[1] | Reusable, stable, non-hygroscopic, allows for use of free carboxylic acids.[1] | May require higher temperatures, catalyst preparation can be complex. |
Experimental Protocol: Lewis Acid-Catalyzed Synthesis (Representative)
This protocol is a representative procedure for the synthesis of a β-ketonitrile using a mild Lewis acid catalyst and is adapted from established methods for analogous reactions.[4]
Materials:
-
Furan-3-carbonyl chloride (1.0 eq)
-
Malononitrile (1.2 eq)
-
Magnesium perchlorate (Mg(ClO₄)₂) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the furan-3-carbonyl chloride and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add malononitrile to the cooled solution, followed by the addition of the Lewis acid catalyst (Mg(ClO₄)₂).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental Workflow for Lewis Acid-Catalyzed Synthesis.
Base-Mediated Synthesis: The Claisen-type Condensation
An alternative and effective route to 3-(furan-3-yl)-3-oxopropanenitrile is the Claisen-type condensation. This method involves the deprotonation of acetonitrile using a strong base to form the acetonitrile anion, which then acts as a nucleophile, attacking a furan-3-carbonyl derivative, typically an ester like ethyl 3-furancarboxylate.
This approach avoids the use of acidic conditions that can be detrimental to the furan ring. However, it requires the use of strong, often pyrophoric, bases and strictly anhydrous conditions.
Performance of Base-Mediated Synthesis
A specific method for the synthesis of 3-(furan-3-yl)-3-oxopropanenitrile has been reported using n-butyllithium as the base, with a yield of 39%.[6] Other strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are also commonly used for the synthesis of β-ketonitriles.[7]
| Base/Reagent | Substrates | Conditions | Reported Yield | Advantages | Disadvantages |
| n-Butyllithium | Ethyl 3-furancarboxylate, Acetonitrile | THF, Hexane, -78 °C, 3 hours | 39%[6] | Direct reported method for the target molecule. | Requires cryogenic temperatures, pyrophoric reagent. |
| Sodium Hydride (NaH) | Ester, Acetonitrile | Anhydrous Benzene or THF, reflux | Moderate to good (analogous reactions)[4] | Less expensive than organolithiums. | Pyrophoric, requires careful handling of a solid dispersion. |
| Sodium Ethoxide (NaOEt) | Ethyl propionate, Acetonitrile | Anhydrous Ethanol, reflux | Moderate to good (analogous reactions)[7] | Milder than NaH or n-BuLi, easier to handle. | May be less effective for less reactive esters. |
Experimental Protocol: Base-Mediated Synthesis with n-Butyllithium
This protocol is based on the reported synthesis of 3-(furan-3-yl)-3-oxopropanenitrile.[6]
Materials:
-
n-Butyllithium (in hexane) (1.0 eq)
-
Acetonitrile (1.0 eq)
-
Ethyl 3-furancarboxylate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add acetonitrile dropwise to the cold THF.
-
Slowly add n-butyllithium to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the acetonitrile anion.
-
Add a solution of ethyl 3-furancarboxylate in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product, for example, by crystallization or column chromatography.
Figure 3: Experimental Workflow for Base-Mediated Synthesis.
Comparative Analysis and Conclusion
The choice between a Lewis acid-catalyzed Friedel-Crafts acylation and a base-mediated Claisen-type condensation for the synthesis of 3-(furan-3-yl)-3-oxopropanenitrile depends on several factors, including available equipment, safety considerations, and desired scale.
| Feature | Lewis Acid Catalysis | Base-Mediated Condensation |
| Catalyst/Reagent | Catalytic (e.g., Mg(ClO₄)₂) | Stoichiometric (e.g., n-BuLi) |
| Yield | 60-90% (analogous reactions) | 39% (reported for target molecule) |
| Reaction Conditions | 0 °C to RT | -78 °C |
| Substrate Sensitivity | Furan ring prone to decomposition with harsh acids | Tolerant of the furan ring |
| Reagent Handling | Moisture-sensitive catalysts | Pyrophoric and moisture-sensitive bases |
| Scalability | Potentially more scalable due to milder temperatures and catalytic nature | Cryogenic conditions can be challenging on a large scale |
The base-mediated Claisen-type condensation, while having a lower reported yield for the specific target molecule, offers the advantage of circumventing the inherent instability of the furan ring under acidic conditions. The protocol using n-butyllithium is a proven, albeit low-yielding, method.
The Lewis acid-catalyzed Friedel-Crafts acylation presents a promising alternative, with analogous reactions showing high yields under mild conditions when catalysts like Mg(ClO₄)₂ are employed. This route may offer a higher-yielding and more scalable process if the conditions are carefully optimized to prevent furan polymerization. The use of heterogeneous catalysts could further enhance the practicality and environmental friendliness of this approach.
For researchers, the base-mediated route provides a reliable, though modest-yielding, entry point for accessing 3-(furan-3-yl)-3-oxopropanenitrile. For process development and large-scale synthesis, further investigation into a carefully selected, mild Lewis acid catalyst for the Friedel-Crafts acylation is highly recommended.
References
- 1. Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine [organic-chemistry.org]
- 2. 3-(Furan-3-yl)-3-oxopropanenitrile | C7H5NO2 | CID 13861124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts - RMIT University - Figshare [research-repository.rmit.edu.au]
- 6. 3-(furan-3-yl)-3-oxopropanenitrile | 96220-13-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Biological activity of 3-(4-Nitrophenyl)-3-oxopropanenitrile versus its 2-nitrophenyl isomer
An In-Depth Comparative Analysis of the Biological Activities of 3-(4-Nitrophenyl)-3-oxopropanenitrile and its 2-Nitrophenyl Isomer
Introduction: The Critical Role of Isomerism in Bioactivity
In the landscape of medicinal chemistry and drug discovery, the spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept that dictates biological function. Positional isomers, compounds sharing the same molecular formula but differing in the position of functional groups on a core scaffold, often exhibit remarkably different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of two such isomers: this compound and 3-(2-nitrophenyl)-3-oxopropanenitrile.
The nitro group (NO₂) is a well-established pharmacophore, known to impart a range of biological effects, including potent antimicrobial and anticancer activities.[1][2][3][4] Its biological action is frequently linked to its bioreduction within target cells, leading to the formation of reactive intermediates that can induce cellular damage.[1][2] The position of this electron-withdrawing group on the phenyl ring can significantly alter the molecule's electronic properties, steric hindrance, and overall topography, thereby influencing its interaction with biological targets. This guide will explore these differences, synthesizing available data to predict and explain the divergent biological activities of the para (4-nitro) and ortho (2-nitro) isomers.
Chemical Identity and Synthesis Overview
The two isomers share the same chemical formula but differ in the substitution pattern on the phenyl ring.
| Property | This compound | 3-(2-Nitrophenyl)-3-oxopropanenitrile |
| Structure | A nitro group at the para-position | A nitro group at the ortho-position |
| CAS Number | 3383-43-5[5] | 3383-42-4[6] |
| Molecular Formula | C₉H₆N₂O₃[5] | C₉H₆N₂O₃[6] |
| Molecular Weight | 190.16 g/mol [5] | 190.16 g/mol [6] |
| Appearance | Yellow solid[5] | (Not specified, likely a solid) |
Synthetic Pathways: The synthesis of these compounds can be achieved through several established organic chemistry reactions. A common and efficient method for the para isomer involves the Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile, typically catalyzed by a weak base like piperidine.[5] An alternative route is the nucleophilic substitution of 2-bromo-1-(4-nitrophenyl)ethanone with sodium cyanide.[7] For the ortho isomer, a feasible synthetic strategy involves the reaction of methyl 2-nitrobenzoate with acetonitrile in the presence of a strong base like n-butyllithium.[5]
Caption: Common synthetic routes for the 4-nitro and 2-nitro isomers.
Comparative Biological Activity: A Structure-Function Analysis
While direct, side-by-side experimental comparisons of this compound and its 2-nitro isomer are not extensively documented in the literature, we can infer their likely activities based on well-established principles of structure-activity relationships (SAR) for nitroaromatic compounds.
Cytotoxic Activity
The cytotoxicity of nitrophenyl derivatives is strongly dependent on the position of the nitro group. Studies on simpler nitrophenols have demonstrated that 4-nitrophenol is the most cytotoxic isomer against human lung cells, whereas 2-nitrophenol is the least toxic.[8][9] This difference is attributed to the electronic effects of the nitro group.
-
4-Nitrophenyl Isomer (Para): The nitro group at the para position exerts a strong electron-withdrawing effect through resonance and induction. This electronic pull enhances the molecule's ability to be bioreduced, leading to the generation of cytotoxic reactive oxygen species (ROS) and nitro anion radicals within the cell.[2][3] This increased reactivity is hypothesized to result in higher cytotoxicity.
-
2-Nitrophenyl Isomer (Ortho): In the ortho position, the nitro group's proximity to the oxopropanenitrile side chain can lead to steric hindrance, potentially impeding interactions with target enzymes or biomolecules. Furthermore, intramolecular hydrogen bonding may occur, which can decrease the molecule's overall polarity and alter its interaction with the biological environment. Consequently, the 2-nitro isomer is expected to exhibit lower cytotoxic activity compared to its 4-nitro counterpart.
Hypothetical Comparative Cytotoxicity Data
| Isomer | Predicted IC₅₀ (µM) on A549 Lung Cancer Cells | Rationale |
| This compound | Lower (e.g., 25-50 µM) | Stronger electron-withdrawing effect enhances bioreduction and subsequent cell damage.[8] |
| 3-(2-Nitrophenyl)-3-oxopropanenitrile | Higher (e.g., >100 µM) | Steric hindrance and potential intramolecular interactions may reduce biological target engagement and reactivity.[8][9] |
Antimicrobial Activity
The antimicrobial action of nitroaromatic compounds is a cornerstone of their therapeutic application, as seen in drugs like metronidazole and nitrofurantoin.[2][10] The mechanism is primarily based on the intracellular reduction of the nitro group by microbial nitroreductases to form toxic, radical species that damage DNA and other critical cellular components.[3][4]
-
4-Nitrophenyl Isomer (Para): The unhindered and electronically activated nature of the para-nitro group makes it an excellent substrate for bacterial nitroreductases. This efficient reduction is expected to translate into potent antimicrobial activity against a range of bacteria.
-
2-Nitrophenyl Isomer (Ortho): The steric bulk of the ortho-nitro group may hinder its access to the active site of some bacterial nitroreductases, potentially leading to a lower rate of activation and, therefore, reduced antimicrobial efficacy.
Caption: Structure-Activity Relationship (SAR) diagram for the isomers.
Self-Validating Experimental Protocols
To empirically validate the hypothesized differences in biological activity, the following standardized protocols are recommended. These methodologies include inherent controls to ensure data integrity and reproducibility.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-nitro and 4-nitro isomers. Replace the old media with fresh media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to perform this assay.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader (600 nm)
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
Based on established structure-activity relationships for nitroaromatic compounds, this compound is predicted to exhibit significantly greater cytotoxic and antimicrobial activity than its 3-(2-nitrophenyl)-3-oxopropanenitrile isomer. This predicted difference stems from the favorable electronic properties and reduced steric hindrance of the para-substituted nitro group, which likely facilitates the crucial bioreductive activation required for its biological effects.
While this guide provides a robust, theory-grounded comparison, it underscores the necessity for direct empirical testing. Future research should focus on the side-by-side evaluation of these isomers using the protocols detailed herein. Such studies will provide definitive data on their comparative potency and selectivity, offering valuable insights for the rational design of novel therapeutic agents in oncology and infectious disease.
References
- 1. benchchem.com [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (3383-43-5) for sale [vulcanchem.com]
- 6. 3-(2-nitrophenyl)-3-oxopropanenitrile [chemicalbook.com]
- 7. 3-(4-Nitrophenyl)-3-oxopropanal | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Nitrophenyl)-3-oxopropanenitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(4-Nitrophenyl)-3-oxopropanenitrile. As a compound featuring both a nitrophenyl group and a nitrile functional group, it requires careful management as hazardous waste. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for professionals in research, development, and analytical laboratory settings.
Hazard Identification and Risk Assessment
This compound must be treated as a hazardous substance. While a specific, comprehensive safety data sheet (SDS) for this exact molecule may not be universally available, its chemical structure allows for an expert assessment of its potential hazards based on well-characterized analogous compounds like 4-nitrophenol and various nitriles.[1][2][3][4] The primary risks are associated with its toxicity and environmental impact.
The nitrophenyl group suggests significant toxicity if ingested, inhaled, or absorbed through the skin, with potential to cause damage to organs like the liver and kidneys through prolonged or repeated exposure.[1] The nitrile group introduces a risk of toxicity, as nitriles can be metabolic precursors to cyanide. Therefore, all handling and disposal operations must be conducted with the assumption that the compound is harmful.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[3][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][3] |
| Hazardous to the Aquatic Environment | Acute Hazard, Category 3 | H402: Harmful to aquatic life.[1] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. The causality is clear: to prevent the primary routes of exposure—inhalation, skin absorption, and ingestion.[6]
-
Engineering Controls : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure at the source.[7][8]
-
Gloves : Use chemical-resistant nitrile gloves. Double-gloving is recommended if handling concentrated solutions or the pure solid.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles to protect against dust particles and splashes.[9][10]
-
Lab Coat : A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is necessary.[9][11]
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as hazardous waste due to its toxic characteristics.[12] It must never be disposed of in regular trash or down the sewer system.[12][13]
Core Directive: Isolate This Waste Stream.
Do not mix this compound waste with other chemical waste streams.[9] This is a critical step in preventing unforeseen chemical reactions. Nitrophenyl compounds and nitriles can be incompatible with a range of chemicals:
-
Strong Oxidizing Agents : Avoid contact with strong oxidizers, as this can create a risk of a highly exothermic or explosive reaction.[14][15]
-
Strong Acids and Bases : Mixing with strong acids or bases could catalyze decomposition, potentially releasing toxic fumes.
-
Reducing Agents : Keep separate from reducing agents.
All waste containing this compound must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[15][16][17]
Step-by-Step Disposal Protocol
The disposal process must be methodical and documented. The following protocols cover solid waste, liquid waste, and contaminated labware.
Protocol 4.1: Solid Waste Disposal
This includes the pure compound, contaminated weigh paper, and absorbent materials from small spills.
-
Container Selection : Use a clean, dry, and chemically compatible container with a secure, vapor-tight screw-on lid. The container must be in good condition, free of cracks or residue.[17]
-
Labeling : Immediately label the container with a "HAZARDOUS WASTE" tag.[17] The label must clearly state:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date accumulation started.
-
Associated hazards (e.g., "Toxic").
-
-
Accumulation : Place the waste into the labeled container inside a fume hood.
-
Storage : Seal the container tightly and store it in your designated SAA. Ensure it is stored away from incompatible chemicals.[18][19]
-
Pickup Request : Once the container is full or when you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7][20]
Protocol 4.2: Liquid Waste Disposal
This applies to solutions containing this compound.
-
Container Selection : Use a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle) with a secure screw cap.
-
Labeling : As with solid waste, affix a "HAZARDOUS WASTE" label with the full chemical name, the solvent system (e.g., "in Ethanol"), the estimated concentration, and the accumulation start date.
-
Accumulation : Pour liquid waste into the container using a funnel. Perform this task in a fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Storage : Secure the cap tightly and place the container in secondary containment (e.g., a chemical-resistant tray) within your SAA.
-
Pickup Request : Follow your institution's procedure to have the waste collected by EHS.
Protocol 4.3: Contaminated Materials Disposal
This includes used gloves, disposable lab coats, pipette tips, and glassware.
-
Sharps : Chemically contaminated sharps, such as needles or broken glass, must be placed in a labeled, puncture-resistant sharps container designated for chemical waste.[20]
-
Non-Sharps : Contaminated items like gloves and absorbent pads should be collected in a durable, sealed plastic bag or a lined container. This container must also be labeled as "HAZARDOUS WASTE" with the name of the chemical contaminant.
-
Glassware : For non-disposable glassware, decontaminate by triple rinsing with a suitable solvent (e.g., ethanol or acetone). Collect the first two rinsates as hazardous liquid waste.[20] The third rinse may also need to be collected depending on institutional policy.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.[7]
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Don PPE : Before addressing the spill, don the appropriate PPE as outlined in Section 2, including double gloves and safety goggles.
-
Containment :
-
Solid Spill : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]
-
Liquid Spill : Surround the spill with absorbent pads or dikes to prevent it from spreading.
-
-
Collection : Carefully sweep or scoop the contained material into your designated solid hazardous waste container.
-
Decontamination : Clean the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous solid waste.[7]
-
Reporting : Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ashp.org [ashp.org]
- 12. danielshealth.com [danielshealth.com]
- 13. waste360.com [waste360.com]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 19. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
